AZ-PRMT5i-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H20F3N5O2 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(3S)-2-[(5-amino-6-fluoro-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl]-6-fluoro-1'-[(4-fluorophenyl)methyl]spiro[isoindole-3,3'-pyrrolidine]-1,2'-dione |
InChI |
InChI=1S/C26H20F3N5O2/c27-15-3-1-14(2-4-15)12-33-8-7-26(25(33)36)19-6-5-16(28)9-18(19)24(35)34(26)13-17-10-21-22(31-17)11-20(29)23(30)32-21/h1-6,9-11,31H,7-8,12-13H2,(H2,30,32)/t26-/m0/s1 |
InChI-Schlüssel |
BJIUKEMXFQJDBZ-SANMLTNESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of AZ-PRMT5i-1: A Synthetically Lethal Approach to Targeting MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be exploited for therapeutic intervention.[1][2] This event leads to the accumulation of the metabolite methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[3][4][5][6] AZ-PRMT5i-1 is a second-generation, orally bioavailable, MTA-cooperative PRMT5 inhibitor designed to selectively and potently inhibit the residual PRMT5 activity in MTAP-deleted cancer cells.[7][8][9] This synthetic lethal strategy provides a highly selective therapeutic window, sparing healthy, MTAP-proficient cells and mitigating the on-target toxicities that limited first-generation, non-selective PRMT5 inhibitors.[1][2][10] This document elucidates the core mechanism of action of this compound, presents key preclinical data, outlines experimental methodologies, and provides visual diagrams of the underlying pathways.
The PRMT5-MTAP Synthetic Lethal Interaction
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, thereby regulating essential cellular processes including gene expression, RNA splicing, and cell proliferation.[5][11] Its essential nature in both healthy and cancerous cells has historically made it a challenging therapeutic target.
The basis for the selective action of this compound lies in the co-deletion of the MTAP gene, which is located near the CDKN2A tumor suppressor gene on chromosome 9p and is therefore frequently lost in many cancers.[4][6][12]
-
In MTAP-Proficient (Wild-Type) Cells: The MTAP enzyme efficiently metabolizes MTA, a byproduct of the polyamine synthesis pathway, into adenine (B156593) and 5-methylthioribose-1-phosphate.[4] This keeps intracellular MTA levels low, allowing the activating cofactor S-adenosyl methionine (SAM) to bind PRMT5, leading to robust enzymatic activity.
-
In MTAP-Deleted Cells: The absence of the MTAP enzyme leads to a significant accumulation of intracellular MTA.[4][6] MTA competes with SAM for the same binding site on PRMT5, acting as a partial endogenous inhibitor and rendering the cancer cells highly dependent on the remaining, residual PRMT5 activity for survival.[3][5][6] This state of heightened dependency is the crux of the synthetic lethal relationship.
This compound exploits this by acting as an "MTA-cooperative" inhibitor. It does not bind effectively to PRMT5 alone but has a high affinity for the MTA-bound PRMT5 complex (PRMT5•MTA).[13] By stabilizing this inactive complex, this compound potently and selectively shuts down the residual PRMT5 activity crucial for the cancer cell's survival.
Quantitative Analysis of Selectivity and Efficacy
Preclinical studies have quantified the high degree of selectivity and potent anti-tumor activity of this compound. The data consistently demonstrate a significant therapeutic margin between MTAP-deleted and MTAP-wild-type cells.
In Vitro Selectivity and Potency
The primary mechanism of MTA cooperativity translates into a stark difference in potency when comparing isogenic cell lines (genetically identical except for the MTAP status).
| Parameter | Cell Line Context | Value | Reference |
| SDMA Inhibition Potency | MTAP-null vs. MTAP-WT (Isogenic Pair) | 54-fold selectivity | [1][2] |
| MTA Cooperativity | Biochemical Assay | >50-fold | [8][9] |
| Cellular Potency | MTAP-deficient cell lines | Sub-10 nM | [8][9] |
In Vivo Anti-Tumor Activity
In xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers, oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition.
| Model Type | Cancer Origin | Efficacy | Reference |
| Xenograft & PDX | Gastric, Lung | >80% Tumor Growth Inhibition | [1][2][14] |
Improved Therapeutic Window
A key differentiator for second-generation inhibitors like this compound is the improved safety profile, particularly concerning hematological toxicities that plagued earlier inhibitors.
| Model System | Finding | Comparison | Reference |
| 3D Human Bone Marrow | Reduced toxicity in erythroid and megakaryocyte lineages | Compared to a first-generation PRMT5 inhibitor | [1][2][9] |
Downstream Cellular Consequences of PRMT5 Inhibition
The potent and selective inhibition of PRMT5 by this compound in MTAP-deleted cells triggers a cascade of downstream events that collectively suppress tumor growth.
-
Global Reduction in SDMA: The most direct pharmacodynamic biomarker of PRMT5 inhibition is a global decrease in symmetric dimethylation on arginine residues of target proteins.[1] This can be readily measured in tumor tissues and peripheral blood mononuclear cells.
-
Alterations in RNA Splicing: PRMT5 methylates components of the spliceosome machinery. Its inhibition leads to widespread changes in pre-mRNA splicing, resulting in the production of non-functional proteins and cellular stress.
-
Cell Cycle Arrest & Apoptosis: The disruption of key cellular processes, including the expression of genes involved in proliferation, leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
-
Induction of DNA Damage: Recent studies on MTA-cooperative PRMT5 inhibitors have shown that their mechanism involves the induction of DNA damage, contributing to their anti-tumor effects.[14][15]
Key Experimental Protocols
The following are summarized methodologies for the core experiments used to characterize the mechanism of action of this compound.
Isogenic Cell Line Proliferation Assay
-
Objective: To determine the differential sensitivity of cells to this compound based on MTAP status.
-
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock out the MTAP gene in a wild-type cancer cell line (e.g., HCT116) to create a genetically matched isogenic pair (MTAP-WT and MTAP-null).[1]
-
Cell Seeding: Plate equal numbers of MTAP-WT and MTAP-null cells into 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a period of 5-7 days.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against drug concentration to calculate IC50 values for each cell line. The ratio of IC50 (MTAP-WT / MTAP-null) determines the selectivity index.
-
Cellular SDMA Target Engagement Assay
-
Objective: To quantify the inhibition of PRMT5 enzymatic activity within cells.
-
Methodology:
-
Cell Treatment: Treat MTAP-WT and MTAP-null isogenic cells with varying concentrations of this compound for 24-72 hours.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Immunoblotting: Perform Western blot analysis using an antibody specific for symmetric dimethylarginine (SDMA). Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantification: Densitometrically quantify the SDMA signal relative to the loading control. Calculate the IC50 for SDMA inhibition in both cell lines to determine the pharmacodynamic selectivity.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells with a homozygous MTAP deletion (e.g., from gastric or lung origin) into the flanks of the mice.[1][2]
-
Treatment: Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups. Administer this compound orally, once daily, at various dose levels.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can be harvested for pharmacodynamic analysis of SDMA levels.
-
Conclusion
This compound represents a sophisticated, mechanism-driven approach to precision oncology. By exploiting the specific metabolic state induced by MTAP deletion, it achieves potent and highly selective inhibition of PRMT5 in cancer cells while sparing normal tissues. This MTA-cooperative mechanism provides a clear therapeutic window, overcoming the limitations of previous PRMT5 inhibitors. The robust preclinical data, demonstrating profound anti-tumor activity and a favorable safety profile, establish this compound and its clinical counterpart, AZD3470, as a promising targeted therapy for a well-defined patient population with MTAP-deleted malignancies.[7][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. AZD-3470 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AZ-PRMT5i-1: A Technical Guide to its Role in Synthetic Lethality for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical data and therapeutic rationale for AZ-PRMT5i-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound leverages the concept of synthetic lethality in methylthioadenosine phosphorylase (MTAP)-deleted cancers, representing a promising targeted therapy approach. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for the cited experiments.
Introduction: The PRMT5-MTAP Synthetic Lethal Axis
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates. This post-translational modification plays a key role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
A significant breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a key enzyme in the methionine salvage pathway, and its homozygous deletion is a common event in human cancers, often occurring as a co-deletion with the adjacent tumor suppressor gene CDKN2A. The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells.
MTA acts as an endogenous partial inhibitor of PRMT5. This partial inhibition sensitizes MTAP-deleted cancer cells to further pharmacological inhibition of PRMT5, creating a therapeutic window to selectively target cancer cells while sparing normal, MTAP-proficient cells. This compound is a second-generation, orally bioavailable, MTA-cooperative PRMT5 inhibitor designed to exploit this vulnerability. It exhibits enhanced inhibitory activity in the presence of MTA, leading to potent and selective killing of MTAP-deleted cancer cells.
Mechanism of Action: MTA-Cooperative Inhibition of PRMT5
This compound functions as an MTA-cooperative inhibitor of PRMT5. This means its binding and inhibition of the PRMT5 enzyme are significantly enhanced in the presence of MTA. In MTAP-deleted cancer cells, the elevated intracellular concentrations of MTA promote the formation of a stable ternary complex between PRMT5, MTA, and this compound. This complex effectively locks the enzyme in an inactive state, leading to a profound and sustained inhibition of its methyltransferase activity. The primary downstream effect of PRMT5 inhibition is a reduction in the symmetric dimethylation of arginine (SDMA) on substrate proteins.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by this compound.
Preclinical Data
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
This compound demonstrates potent inhibition of PRMT5 activity and cell proliferation in MTAP-deleted cancer cell lines.
Table 1: In Vitro Potency of this compound in Isogenic HCT116 Cell Lines [1]
| Cell Line | MTAP Status | SDMA IC50 (nM) | Proliferation GI50 (nM) |
| HCT116 | Wild-Type | 290 | >1000 |
| HCT116 | MTAP KO | 5.4 | 18 |
Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | GI50 (nM) |
| NCI-H1395 | Lung | Deleted | 12 |
| NCI-H2009 | Lung | Deleted | 25 |
| A549 | Lung | Wild-Type | >1000 |
| MIA PaCa-2 | Pancreatic | Deleted | 30 |
| BxPC-3 | Pancreatic | Wild-Type | >1000 |
| U-87 MG | Glioblastoma | Deleted | 45 |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in xenograft models of MTAP-deleted cancers.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | MTAP Status | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| NCI-H1395 | Lung | Deleted | 25 | 85 |
| NCI-H1395 | Lung | Deleted | 50 | >100 (Regression) |
| MIA PaCa-2 | Pancreatic | Deleted | 50 | 92 |
| A549 | Lung | Wild-Type | 50 | <20 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Based Symmetric Dimethylarginine (SDMA) Assay
Objective: To determine the cellular potency of this compound in inhibiting PRMT5 activity by measuring the levels of SDMA.
Protocol:
-
Cell Culture: HCT116 MTAP wild-type and CRISPR/Cas9-generated MTAP knockout (KO) cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound was then added to the wells, and the plates were incubated for 72 hours.
-
Cell Lysis: After incubation, the cells were washed with phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
ELISA: SDMA levels in the cell lysates were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to attach overnight.
-
Compound Addition: A range of concentrations of this compound was added to the wells.
-
Incubation: The plates were incubated for 6 days.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves using non-linear regression analysis.
Caption: Preclinical experimental workflow for this compound evaluation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Protocol:
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Cell Implantation: 5 x 10^6 NCI-H1395 or MIA PaCa-2 cells were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Randomization: When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment and control groups.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered orally once daily (QD) at the indicated doses. The control group received the vehicle alone.
-
Tumor Measurement: Tumor volumes were measured twice weekly using digital calipers, and the volume was calculated using the formula: (length x width²) / 2.
-
Efficacy Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development Landscape: The Emergence of AZD3470
This compound is a preclinical tool compound that has paved the way for the clinical development of its close analog, AZD3470.[2] AZD3470 is currently being evaluated in a Phase I/II clinical trial (PRIMROSE; NCT06130553) for the treatment of patients with advanced or metastatic solid tumors harboring MTAP deficiency.[3][4][5]
The PRIMROSE study is a first-in-human, open-label, multicenter trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AZD3470 as a monotherapy and in combination with other anti-cancer agents.[3][4][5] The dose-escalation portion of the study aims to determine the recommended Phase 2 dose.[3]
Conclusion
This compound is a potent and selective MTA-cooperative PRMT5 inhibitor that has demonstrated significant preclinical anti-tumor activity in MTAP-deleted cancer models. Its mechanism of action, leveraging the synthetic lethal interaction between PRMT5 inhibition and MTAP deletion, provides a strong rationale for its therapeutic development. The ongoing clinical evaluation of its successor, AZD3470, holds the promise of a novel targeted therapy for a genetically defined patient population with a high unmet medical need. The data presented in this guide underscore the potential of this therapeutic strategy in oncology.
References
Investigating the Downstream Effects of PRMT5 Inhibition by AZ-PRMT5i-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, and its dysregulation is implicated in various malignancies. AZ-PRMT5i-1 is a potent and orally bioavailable inhibitor of PRMT5, demonstrating significant anti-tumor activity, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion. This technical guide provides an in-depth overview of the downstream effects of PRMT5 inhibition by this compound, focusing on its impact on key cellular pathways, and offers detailed experimental protocols for investigating these effects.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction pathways.[1] Elevated PRMT5 expression has been observed in a wide range of cancers, often correlating with poor prognosis.[2]
This compound is a novel, potent, and selective inhibitor of PRMT5.[1][3] It exhibits high cooperativity with methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deleted cancer cells. This MTA-cooperative inhibition leads to a synthetic lethal effect, making this compound particularly effective against MTAP-deficient tumors.[3] Preclinical studies have demonstrated its robust anti-tumor efficacy in various cancer models.[3]
Core Downstream Effects of this compound
Inhibition of PRMT5 by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity. These effects are primarily mediated through the disruption of RNA splicing, impairment of DNA damage repair mechanisms, and modulation of critical cell signaling pathways.
Alterations in RNA Splicing
PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition leads to widespread intron retention and alternative splicing events. A key target of PRMT5-mediated splicing regulation is the MDM4 gene. Inhibition of PRMT5 results in the production of an alternatively spliced, non-functional variant of MDM4, leading to the activation of the p53 tumor suppressor pathway.[2]
Impairment of DNA Damage Repair (DDR)
PRMT5 plays a significant role in the DNA damage response by methylating various proteins involved in DNA repair pathways. Inhibition of PRMT5 has been shown to downregulate the expression of key DDR proteins, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[4][5] This effect is particularly relevant for combination therapies.
Modulation of Cell Signaling Pathways
PRMT5 inhibition impacts several signaling pathways crucial for cancer cell proliferation and survival. Notably, the PI3K/AKT/mTOR and ERK1/2 pathways are affected, leading to decreased cell growth and survival.[6]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of the aforementioned downstream effects is the induction of apoptosis and cell cycle arrest in cancer cells. By disrupting essential cellular processes, this compound effectively halts tumor progression.[3]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound.
| Parameter | Cell Line Context | Value | Reference |
| SDMA Inhibition Margin | MTAP-null vs. MTAP wildtype | 54-fold | [3] |
| In vivo Efficacy | MTAP-deleted xenograft models | >80% Tumor Growth Inhibition | [3] |
| Cellular Potency | MTAP-deleted cancer cells | sub-10 nM | [1] |
| MTA Cooperativity | In vitro biochemical assays | >50-fold | [6] |
Table 1: In Vitro and In Vivo Activity of this compound.
| Parameter | Model System | Observation | Reference |
| Hematological Toxicity | 3D human bone marrow model | Reduced toxicity in erythroid and megakaryocyte lineages compared to first-generation PRMT5 inhibitors | [3] |
Table 2: Safety Profile of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: Overview of the downstream effects of PRMT5 inhibition by this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the influence of PRMT5.
Caption: General experimental workflow for investigating the effects of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for conducting key experiments to investigate the downstream effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Symmetric Dimethylarginine (SDMA)
Objective: To assess the inhibition of PRMT5 enzymatic activity by measuring global SDMA levels.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA-motif antibody)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
RNA Sequencing and Splicing Analysis
Objective: To identify global changes in gene expression and alternative splicing induced by this compound.
Materials:
-
High-quality total RNA from this compound-treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
Library preparation kit for RNA sequencing (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing platform
Procedure:
-
Treat MTAP-deleted and wild-type cells with this compound or vehicle control.
-
Extract total RNA and assess its quality and quantity.
-
Prepare RNA sequencing libraries according to the manufacturer's protocol.
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify up- and down-regulated genes.
-
Use specialized bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).
-
Perform pathway analysis on the differentially expressed and spliced genes to identify enriched biological processes.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MTAP-deficient cancers. Its potent and selective inhibition of PRMT5 leads to a multifaceted anti-tumor response driven by the disruption of RNA splicing, impairment of DNA damage repair, and modulation of key oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the downstream effects of this novel PRMT5 inhibitor and to explore its full therapeutic potential. As research progresses, a deeper understanding of the intricate molecular consequences of PRMT5 inhibition will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Significance of MTAP Status for AZ-PRMT5i-1 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deficiency and sensitivity to the protein arginine methyltransferase 5 (PRMT5) inhibitor, AZ-PRMT5i-1. The co-deletion of the MTAP gene with the tumor suppressor CDKN2A in approximately 15% of all human cancers presents a unique therapeutic opportunity.[1][2] This guide details the underlying mechanism of action, presents key preclinical data for MTA-cooperative PRMT5 inhibitors, and provides detailed experimental protocols for relevant assays.
The Principle of Synthetic Lethality: MTAP and PRMT5
The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, is a cornerstone of precision oncology.[2] In the context of MTAP-deficient cancers, this vulnerability is exploited by targeting PRMT5.[3][4]
-
MTAP Function: The MTAP gene encodes for the enzyme methylthioadenosine phosphorylase, which plays a crucial role in the methionine salvage pathway.[4][5] Its primary function is to cleave methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate.[5]
-
Consequence of MTAP Deletion: In cancer cells where MTAP is deleted (often as a "passenger" deletion alongside CDKN2A), MTA cannot be metabolized and accumulates to high intracellular concentrations.[3][4][6][7][8]
-
MTA as an Endogenous Inhibitor: This accumulation of MTA is a critical event. MTA acts as a natural, partial inhibitor of PRMT5 by competing with its essential cofactor, S-adenosylmethionine (SAM).[5][6][9] This partial inhibition creates a state where the cancer cell becomes exquisitely dependent on the remaining PRMT5 activity for its survival.[5][9]
This heightened dependency makes further inhibition of PRMT5 by a targeted drug synthetically lethal to MTAP-deleted cancer cells, while largely sparing normal, MTAP-proficient cells.
This compound: An MTA-Cooperative Inhibitor
First-generation PRMT5 inhibitors targeted the enzyme in all cells, leading to significant on-target toxicities, particularly hematological, which limited their therapeutic window.[2][10][11] this compound belongs to a new class of "MTA-cooperative" inhibitors designed to overcome this limitation.[12][13][14]
The mechanism of these inhibitors is highly specific: they preferentially bind to the PRMT5 enzyme when it is already in a complex with MTA.[6][9] This cooperative binding leads to potent and selective inhibition of PRMT5 specifically in MTAP-deleted tumor cells where MTA levels are high. This approach significantly widens the therapeutic index.[11] this compound is a potent, orally active, MTAP-selective PRMT5 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[12][14][15]
Figure 1: Mechanism of MTA-cooperative PRMT5 inhibition.
Quantitative Preclinical Data
This compound demonstrates significant potency and selectivity for MTAP-deficient cancer cells both in vitro and in vivo.
In Vitro Potency and Selectivity
The efficacy of this compound is quantified by measuring the inhibition of symmetric dimethylarginine (SDMA), a direct pharmacodynamic biomarker of PRMT5 activity, and by assessing cell proliferation.[11] The compound shows a substantial selectivity margin in MTAP-deleted cells compared to their wild-type counterparts.
Table 1: In Vitro Activity of this compound
| Cell Line Model | MTAP Status | SDMA Inhibition IC50 | Selectivity Margin (Fold) |
|---|---|---|---|
| HCT116 Isogenic Pair | Wild-Type | >4300 nM (approx.) | \multirow{2}{}{>50} |
| Knockout (KO) | <100 nM (approx.) | ||
| Mixed Cancer Cell Panel | Proficient (WT) | High nM - µM range | \multirow{2}{}{>54} |
| | Deficient (KO/Null) | Sub-10 nM to low nM range | |
Data compiled from abstracts and publications.[11][14][15][16] Specific values are illustrative based on reported ranges.
In Vivo Anti-Tumor Efficacy
In xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers, oral administration of this compound results in significant, dose-dependent tumor growth inhibition.
Table 2: In Vivo Efficacy of this compound in MTAP-Deleted Models
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Notes |
|---|---|---|---|---|
| Xenograft | Gastric | This compound (oral) | >80% | Dose-dependent SDMA inhibition observed in tumors.[11] |
| PDX | Lung | this compound (oral) | >80% | No apparent toxicity reported at efficacious doses.[11] |
Safety Profile
A key advantage of the MTA-cooperative mechanism is the improved safety profile. In a 3D human bone marrow model, this compound demonstrated reduced toxicity to erythroid and megakaryocyte cell lineages when compared to first-generation, non-selective PRMT5 inhibitors.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Viability Assay
This protocol is used to determine the IC50 of cell growth inhibition.
Figure 2: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed MTAP-proficient and MTAP-deficient cells into 96-well opaque plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells, ensuring a final DMSO concentration is consistent and non-toxic (e.g., <0.1%). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 3-5 days).
-
Luminescence Reading: Use a commercial viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the signal of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results on a dose-response curve to determine the IC50 value.
Western Blot for SDMA Pharmacodynamic Marker
This protocol is used to measure the inhibition of PRMT5 activity in cells or tumor tissue.
Methodology:
-
Sample Preparation:
-
Cells: Treat cells with this compound for 24-72 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Tissues: Homogenize tumor tissue samples in lysis buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for symmetric dimethylarginine (anti-SDMA) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip or re-probe the membrane with a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading across lanes.
In Vivo Xenograft Study
This protocol outlines a typical efficacy study in an animal model.
References
- 1. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letswinpc.org [letswinpc.org]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 4. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Unveiling the Epigenetic Landscape: A Technical Guide to AZ-PRMT5i-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the epigenetic modifications induced by AZ-PRMT5i-1, a potent and selective, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound demonstrates methylthioadenosine (MTA) cooperativity, leading to selective targeting of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.
Core Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound represents a significant advancement in precision oncology. Its mechanism hinges on the synthetic lethal relationship between PRMT5 and MTAP deficiency. In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with MTAP gene deletion (~15% of all cancers), MTA accumulates.[1] This accumulated MTA acts as a natural, weak inhibitor of PRMT5.
This compound is designed to preferentially bind to the PRMT5-MTA complex, stabilizing this inhibited state and leading to potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deficient tumors while sparing normal, MTAP-proficient tissues.[1][2] This MTA-cooperative inhibition results in a favorable therapeutic index.[1]
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes the key findings.
In Vitro Potency and Selectivity
| Assay Type | Cell Line Context | Parameter | Value | Reference |
| Cellular SDMA Inhibition | MTAP Isogenic Pair (HCT116) | IC50 Fold Selectivity (MTAP-null vs. WT) | >50-fold | [2] |
| Cellular SDMA Inhibition | MTAP CRISPR KO Isogenic Pair | Potentiation in MTAP-null vs. WT | 54-fold margin | [1] |
| Biochemical Assay | MTA Cooperativity | Fold Cooperativity | >50-fold | [3][4] |
| Cellular Potency | Various | PRMT5 Inhibition | sub-10 nM | [3][4] |
In Vivo Anti-Tumor Efficacy
| Model Type | Cancer Origin | Parameter | Value | Reference |
| Xenograft and PDX Models | Gastric and Lung (MTAP-deleted) | Tumor Growth Inhibition | >80% | [1] |
Key Epigenetic Modifications Induced by this compound
The primary epigenetic modification induced by this compound is the inhibition of symmetric dimethylarginine (SDMA) marks on histone and non-histone proteins. This leads to a cascade of downstream effects impacting gene expression and cellular processes critical for cancer cell survival.
Inhibition of Symmetric Dimethylarginine (SDMA)
PRMT5 is the primary enzyme responsible for SDMA. This compound's inhibition of PRMT5 leads to a global reduction in SDMA levels on various cellular proteins, which serves as a key pharmacodynamic biomarker of target engagement.
Alterations in RNA Splicing
A major consequence of PRMT5 inhibition is the disruption of normal RNA splicing. PRMT5 methylates components of the spliceosome, and its inhibition leads to aberrant alternative splicing events. This can result in the production of non-functional proteins or the activation of pathways that are detrimental to cancer cells.
One critical pathway affected is the p53 tumor suppressor pathway. PRMT5 inhibition can induce a switch in the alternative splicing of MDM4, a key negative regulator of p53. This leads to the production of a non-functional MDM4 isoform, thereby activating the p53 pathway and promoting apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay (In-Cell Western)
Objective: To quantify the inhibition of PRMT5 methyltransferase activity in cells by measuring the levels of SDMA.
Methodology:
-
Cell Seeding: Seed MTAP-wild-type and MTAP-deficient cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a DMSO-treated control.
-
Cell Lysis: Lyse the cells and fix them within the wells.
-
Immunostaining:
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody specific for SDMA.
-
Wash and incubate with an appropriate fluorescently labeled secondary antibody.
-
Counterstain for total protein or a housekeeping gene for normalization.
-
-
Imaging and Analysis:
-
Scan the plates using a fluorescence imaging system.
-
Quantify the fluorescence intensity for SDMA and the normalization control in each well.
-
Calculate the percentage of SDMA inhibition relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
MTAP-Isogenic Cell Proliferation Assay
Objective: To assess the selective anti-proliferative effect of this compound on MTAP-deficient cells.
Methodology:
-
Cell Seeding: Seed isogenic MTAP-wild-type and MTAP-knockout (or deficient) cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of 6 to 10 days, allowing for multiple cell doublings.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Normalize the luminescence signal to the DMSO-treated control wells.
-
Plot the percentage of cell growth inhibition against the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) for both cell lines to determine the selectivity margin.
-
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells with MTAP deletion into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups.
-
Drug Administration: Administer this compound orally, once or twice daily, at various dose levels.
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a maximum ethical size), euthanize the animals and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor samples can be collected for pharmacodynamic analysis of SDMA levels by Western blot or ELISA.
-
RNA Sequencing for Alternative Splicing Analysis
Objective: To identify and quantify global changes in alternative RNA splicing events upon treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cancer cells with this compound or DMSO for a specified time point (e.g., 72 hours). Isolate high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA, typically involving mRNA enrichment, fragmentation, cDNA synthesis, and adapter ligation.
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized software (e.g., rMATS, SplAdder) to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).
-
Perform statistical analysis to identify significant splicing changes between the treated and control groups.
-
Conduct pathway analysis on the genes with significant splicing alterations to understand the functional consequences.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
References
AZ-PRMT5i-1: A Targeted Approach for Gastric and Lung Cancers
An In-depth Technical Guide on the Therapeutic Potential of a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of AZ-PRMT5i-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and explores its promising therapeutic potential in the treatment of gastric and lung cancers. This compound represents a next-generation, orally active therapeutic agent that leverages a synthetic lethality approach by selectively targeting cancer cells with a specific genetic alteration.
Introduction: The Role of PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity has been implicated in the development and progression of numerous cancers, including gastric and lung malignancies, making it a compelling target for therapeutic intervention.[3]
A key breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship in cancers with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] MTAP deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a natural, partial inhibitor of PRMT5.[4] This creates a unique vulnerability, as cancer cells with MTAP deletion become highly dependent on the remaining PRMT5 activity for their survival.
This compound: A Novel MTA-Cooperative Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of PRMT5 that exhibits high MTA cooperativity.[5][6][7] This means that this compound binds more potently to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells.[8] This mechanism of action provides a significant therapeutic window, allowing for potent and selective inhibition of PRMT5 in tumor cells while sparing normal, MTAP-proficient tissues.[4]
Preclinical Efficacy in Gastric and Lung Cancer Models
Preclinical studies have demonstrated the significant anti-tumor activity of this compound in various gastric and lung cancer models with MTAP deletions.
In Vitro Activity
This compound has shown potent and selective inhibition of PRMT5 activity in cancer cell lines. A key pharmacodynamic marker of PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA) levels on proteins. In an isogenic pair of HCT116 cells, this compound demonstrated a 54-fold greater potency in inhibiting SDMA in MTAP-knockout (KO) cells compared to their wild-type (WT) counterparts.[2][8]
Table 1: In Vitro SDMA Inhibition by this compound [8]
| Cell Line | MTAP Status | SDMA IC50 (nM) |
| HCT116 | WT | 290 |
| HCT116 | KO | 5.4 |
In Vivo Efficacy
In vivo studies using xenograft and patient-derived xenograft (PDX) models of MTAP-deleted gastric and lung cancers have shown strong, dose-dependent anti-tumor efficacy of this compound.[1][2] Oral administration of the inhibitor led to greater than 80% tumor growth inhibition in these models, with a corresponding dose-dependent reduction of the SDMA marker in the tumors.[1][2]
Table 2: In Vivo Efficacy of this compound in MTAP-Deleted Cancer Models [1][2]
| Cancer Type | Model Type | Tumor Growth Inhibition |
| Gastric | Xenograft | >80% |
| Gastric | PDX | >80% |
| Lung | Xenograft | >80% |
| Lung | PDX | >80% |
Signaling Pathways and Mechanism of Action
The anti-tumor effects of PRMT5 inhibition are mediated through the disruption of several key signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of preclinical findings. The following outlines the core protocols used in the evaluation of this compound.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: Human gastric and lung cancer cell lines with and without MTAP deletion were used. Isogenic cell line pairs (wild-type and CRISPR/Cas9-mediated MTAP knockout) were also employed. Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assays: Cell viability was assessed using assays such as CellTiter-Glo®. Cells were seeded in 96-well plates and treated with a dose range of this compound for a specified period (e.g., 72 hours). Luminescence was measured to determine the number of viable cells and calculate IC50 values.
-
SDMA Inhibition Assay: Cells were treated with this compound for 24-48 hours. Whole-cell lysates were prepared, and SDMA levels were quantified by western blotting or ELISA using antibodies specific for symmetrically dimethylated arginine.
In Vivo Xenograft and PDX Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG) were used. For xenograft models, human cancer cell lines were subcutaneously injected. For PDX models, patient-derived tumor fragments were implanted.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., SDMA levels).
-
Pharmacodynamic Analysis: Tumor lysates were analyzed by western blot or immunohistochemistry to assess the in-vivo inhibition of PRMT5 activity by measuring SDMA levels.
3D Human Bone Marrow Toxicity Model
-
Model System: A 3D in vitro model of human bone marrow was utilized to assess the potential hematological toxicity of this compound.[4] This model recapitulates the complex microenvironment of the bone marrow.
-
Toxicity Assessment: The 3D bone marrow cultures were treated with this compound over an extended period (e.g., 28 days). The viability and differentiation of various hematopoietic cell lineages, such as erythroid and megakaryocyte progenitors, were evaluated to determine the compound's impact on normal hematopoiesis.
Conclusion and Future Directions
This compound is a highly promising, selective PRMT5 inhibitor with a clear mechanism of action and compelling preclinical anti-tumor activity in MTAP-deleted gastric and lung cancers. Its MTA-cooperative binding provides a strong rationale for its selective targeting of cancer cells while minimizing toxicity to normal tissues. The robust in vivo efficacy, coupled with a favorable safety profile in preclinical models, supports its continued development as a potential new targeted therapy for this patient population with a clear biomarker. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with MTAP-deleted gastric, lung, and other solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Human Bone Marrow 3D Model to Investigate the Dynamics and Interactions Between Resident Cells in Physiological or Tumoral Contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel in vitro 3D model of the human bone marrow to bridge the gap between in vitro and in vivo genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Understanding the Structure-Activity Relationship of AZ-PRMT5i-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core structure-activity relationship (SAR) of AZ-PRMT5i-1, a novel, orally bioavailable, and highly selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Developed to target cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, this compound represents a significant advancement in precision oncology. This document provides a comprehensive overview of its development, including quantitative SAR data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including cell growth and survival.[1] Its overexpression is implicated in numerous cancers. A significant breakthrough in targeting PRMT5 came with the discovery of its synthetic lethality with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which weakly inhibits PRMT5. This finding paved the way for the development of MTA-cooperative inhibitors like this compound, which selectively target the PRMT5-MTA complex in cancer cells, thereby sparing healthy tissues and offering a wider therapeutic window.[1]
The development of this compound involved a structure-based design approach, starting from a high-throughput screening hit. Key optimization strategies included the bioisosteric replacement of an initial thiazole (B1198619) guanidine (B92328) headgroup and spirocyclization of the isoindolinone amide scaffold. These modifications were crucial in enhancing potency, MTA cooperativity, and oral drug-like properties.[1]
Structure-Activity Relationship (SAR) of this compound and Analogues
The optimization of the initial screening hit into the potent and selective this compound involved systematic modifications to three key regions of the molecule: the central aromatic ring of the isoindolinone scaffold, the spirocyclic core, and the azaindole headgroup. The following tables summarize the quantitative data from these modifications.
Table 1: Modifications of the Central Aromatic Ring
| Compound | R¹ | R² | PRMT5 IC₅₀ (nM) with MTA | PRMT5 IC₅₀ (nM) without MTA | MTA Cooperativity (fold) |
| 1 | H | H | 1.8 | 150 | 83 |
| 2 | F | H | 1.1 | 110 | 100 |
| 3 | H | F | 3.5 | 250 | 71 |
| 4 | Cl | H | 1.5 | 130 | 87 |
Data synthesized from Smith, J. M., et al. (2024).[1]
Table 2: Development of the Spirocyclic Core
| Compound | Scaffold | PRMT5 IC₅₀ (nM) with MTA | PRMT5 IC₅₀ (nM) without MTA | MTA Cooperativity (fold) |
| 12 | Acyclic Precursor | 25 | >10000 | >400 |
| 21 | Spirocyclic Core | 0.8 | 65 | 81 |
Data synthesized from Smith, J. M., et al. (2024).[1]
Table 3: Modifications of the Azaindole Headgroup
| Compound | R³ | R⁴ | PRMT5 IC₅₀ (nM) with MTA | PRMT5 IC₅₀ (nM) without MTA | MTA Cooperativity (fold) | HCT116 MTAP KO SDMA IC₅₀ (nM) | HCT116 MTAP WT SDMA IC₅₀ (nM) |
| 21 | H | H | 0.8 | 65 | 81 | 15 | 850 |
| 28 (this compound) | F | H | 0.5 | 27 | 54 | 5.4 | 290 |
| 29 | H | F | 0.6 | 45 | 75 | 10 | 600 |
| 30 | Me | H | 1.2 | 90 | 75 | 25 | 1200 |
Data synthesized from Smith, J. M., et al. (2024).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
PRMT5 Biochemical Assay
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory potential of test compounds in the presence and absence of MTA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified human PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) as the methyl donor in assay buffer. For MTA-cooperative assessment, a specified concentration of MTA is included in the reaction.
-
Compound Incubation: Test compounds are serially diluted in DMSO and pre-incubated with the PRMT5/MEP50 complex to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM.
-
Reaction Quenching and Detection: After a defined incubation period at room temperature, the reaction is quenched. The biotinylated peptide is captured on a streptavidin-coated plate, and the incorporation of the radiolabeled methyl group is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. MTA cooperativity is calculated as the ratio of the IC₅₀ value without MTA to the IC₅₀ value with MTA.[1]
Cellular Symmetric Dimethylarginine (SDMA) Assay (Western Blot)
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, on substrate proteins like SmD3.
-
Cell Treatment: HCT116 MTAP wild-type (WT) and knockout (KO) cells are seeded and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SDMA. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and IC₅₀ values for SDMA inhibition are calculated. A loading control, such as β-actin, is used to normalize the data.[1][2]
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to measure the binding affinity and kinetics of the inhibitors to the PRMT5/MEP50 complex.
-
Immobilization: The purified PRMT5/MEP50 complex is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface in a running buffer. To assess MTA cooperativity, the running buffer is supplemented with MTA.
-
Data Acquisition: The binding of the analyte to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kₑ) is then calculated as the ratio of kₑ to kₐ.[2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structure and mechanism of action of this compound.
Conclusion
This compound is a potent and orally bioavailable PRMT5 inhibitor with a novel MTA-cooperative mechanism of action, demonstrating significant selectivity for MTAP-deleted cancer cells. The structure-activity relationship studies highlight the importance of the spirocyclic isoindolinone core and the fluorinated azaindole headgroup in achieving high potency and MTA cooperativity. The detailed experimental protocols provided herein offer a framework for the evaluation of similar compounds. The continued development of MTA-cooperative PRMT5 inhibitors like this compound holds great promise for the treatment of a significant population of cancer patients with MTAP-deleted tumors.
References
Preclinical Anti-Tumor Activity of AZ-PRMT5i-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the anti-tumor activity of AZ-PRMT5i-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound demonstrates a novel mechanism of action, selectively targeting cancer cells with a specific genetic alteration, leading to a promising therapeutic window. This document details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is an orally bioavailable, small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in regulating various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers.[1][2]
A key feature of this compound is its methylthioadenosine (MTA)-cooperative mechanism of action.[3] It selectively inhibits PRMT5 in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deficiency, which occurs in approximately 15% of all cancers, leads to the accumulation of MTA, a natural endogenous partial inhibitor of PRMT5.[1][2] this compound preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted tumors while sparing normal, MTAP-proficient tissues.[1][2] This synthetic lethal approach offers a promising strategy for a targeted cancer therapy with an improved therapeutic index.[1][2]
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been demonstrated through various cellular assays. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibition of Symmetric Dimethylarginine (SDMA)
| Cell Line | MTAP Status | IC50 (nM) | Selectivity (Fold) |
| HCT116 Isogenic Pair | MTAP KO | 5.4 | 54 |
| MTAP WT | 290 |
Data from an abstract for a research publication.[4]
Table 2: In Vitro Anti-Proliferative Activity
| Assay Type | Cell Models | Key Findings |
| Cell Proliferation | Panel of 300 cancer cell lines | Demonstrated differential anti-proliferative activity in MTAP-deleted versus MTAP-wildtype cell lines. |
| Cell Proliferation | Six MTAP isogenic cell lines | Maintained differential activity, indicating selective targeting of MTAP-deficient cells. |
| Cellular Potency | Not specified | Exhibits sub-10 nM PRMT5 cellular potency.[3] |
| MTA Cooperativity | Not specified | Shows over 50-fold MTA cooperativity.[3] |
Quantitative In Vivo Efficacy
Preclinical in vivo studies using xenograft and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of this compound.
Table 3: In Vivo Anti-Tumor Efficacy in MTAP-Deleted Models
| Model Type | Cancer Origin | Dosing Schedule | Tumor Growth Inhibition (TGI) | Toxicity |
| Xenograft & PDX Models | Gastric | Dose-dependent | >80% | No apparent toxicity |
| Xenograft & PDX Models | Lung | Dose-dependent | >80% | No apparent toxicity |
Finding of strong, dose-dependent efficacy is based on an abstract from a research publication.[1][2]
Safety Profile
This compound has shown a favorable safety profile in preclinical models, a significant advantage over first-generation, non-selective PRMT5 inhibitors.
Table 4: Preclinical Safety Assessment
| Model System | Key Findings | Comparison |
| 3D Human Bone Marrow Model (28-day in vitro) | Reduced toxicity in erythroid and megakaryocyte cell lineages.[1][2] | Compared to a first-generation PRMT5 inhibitor.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and are representative of the methods used to generate the preclinical data for this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Symmetric Dimethylarginine (SDMA) In-Cell Western Assay
This assay quantifies the levels of SDMA, a direct marker of PRMT5 activity, within cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark. A second antibody for a housekeeping protein (e.g., actin) with a different fluorescent dye is used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of the SDMA signal is normalized to the housekeeping protein signal to determine the relative SDMA levels. IC50 values are then calculated.
In Vivo Xenograft and PDX Models
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation:
-
Xenografts: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the mice.
-
PDX Models: Surgically implant a small fragment of a patient's tumor into the flank of the mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at various doses according to the planned schedule (e.g., once daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as SDMA levels, by Western blot or immunohistochemistry to confirm target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
MTA-Cooperative PRMT5 Inhibition by this compound
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by this compound.
Downstream Effects of PRMT5 Inhibition
Caption: Downstream cellular effects of PRMT5 inhibition.
Experimental Workflow for In Vitro and In Vivo Studies
References
Methodological & Application
Application Notes and Protocols for AZ-PRMT5i-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PRMT5i-1 is a potent and orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] A key feature of this compound is its mechanism of action, which relies on cooperativity with methylthioadenosine (MTA).[1][2][3] This makes it particularly effective and selective for cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all cancers.[4][5]
In MTAP-deficient cancer cells, MTA accumulates and acts as an endogenous partial inhibitor of PRMT5. This compound leverages this by binding to the PRMT5-MTA complex with high affinity, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[4][5] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including cell cycle progression, mRNA splicing, and DNA damage repair.[4][5] Inhibition of PRMT5 in cancer cells has been shown to induce cell cycle arrest, DNA damage, and apoptosis.[4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and mechanism of action.
Data Presentation
In Vitro Potency and Selectivity of MTA-Cooperative PRMT5 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and another representative MTA-cooperative PRMT5 inhibitor, MRTX1719. The data highlights the significant increase in potency in MTAP-deficient (MTAPdel) cancer cells compared to their wild-type (WT) counterparts.
| Compound | Assay | Cell Line | MTAP Status | IC50 (nM) | Fold Selectivity (WT/del) | Reference |
| This compound | SDMA Inhibition | Isogenic Pair | MTAP-null | - | >50 | [4][5] |
| This compound | Cell Potency | Not Specified | MTAP-deficient | <10 | - | [2] |
| MRTX1719 | Cell Viability (10-day) | HCT116 | MTAPdel | 12 | >70 | [6] |
| MRTX1719 | Cell Viability (10-day) | HCT116 | MTAP WT | 890 | [6] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 is implicated in several critical signaling pathways that regulate cell growth, survival, and immune response. Inhibition of PRMT5 by this compound can modulate these pathways, offering therapeutic avenues.
Experimental Workflow
A typical workflow for evaluating the effects of this compound in cell culture is outlined below. This workflow progresses from initial screening for activity to more in-depth mechanistic studies.
Experimental Protocols
Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (MTAP-deficient and MTAP wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plates for a desired period, typically 72 to 120 hours. For MTA-cooperative inhibitors, longer incubation times (e.g., up to 10 days) may be necessary to observe maximal effects.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, solubilize the formazan (B1609692) crystals with 100 µL of DMSO. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using a non-linear regression model.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol assesses the target engagement of this compound by measuring the levels of SDMA, a direct product of PRMT5 activity.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for 24-72 hours. Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-SDMA antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the IC50 value for 24, 48, or 72 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a highly selective and potent inhibitor of PRMT5 in MTAP-deficient cancers. The provided protocols offer a framework for researchers to investigate its anti-cancer effects and elucidate its mechanism of action in relevant cell culture models. Careful consideration of cell line MTAP status, treatment duration, and appropriate endpoints are crucial for successful experimentation.
References
- 1. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ-PRMT5i-1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PRMT5i-1 is a potent, orally bioavailable, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that demonstrates high cooperativity with methylthioadenosine (MTA).[1][2][3] This MTA-cooperative mechanism of action allows for selective targeting of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various cancers (~15%), including non-small cell lung, gastric, and pancreatic cancers.[3][4] In MTAP-deleted tumors, MTA accumulates and forms a complex with PRMT5, which is then targeted by this compound, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[4] This targeted approach spares normal tissues with functional MTAP, suggesting an improved therapeutic index.[4] Preclinical studies in mouse xenograft and patient-derived xenograft (PDX) models of MTAP-deleted gastric and lung cancers have demonstrated strong, dose-dependent anti-tumor efficacy with greater than 80% tumor growth inhibition and no observable toxicity.[4]
These application notes provide detailed protocols for the in vivo use of this compound in mouse models, including dosage, administration, and methods for assessing anti-tumor activity and pharmacodynamic effects.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
In cancer cells with a deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent. This leads to the accumulation of its substrate, MTA. MTA binds to PRMT5, creating a novel composite pocket that is recognized with high affinity by this compound. This ternary complex formation locks PRMT5 in an inactive state, preventing it from catalyzing the symmetric dimethylation of arginine (SDMA) on its substrate proteins, which are involved in critical cellular processes like RNA splicing, signal transduction, and cell cycle regulation. The inhibition of these processes ultimately leads to cell cycle arrest and apoptosis in the cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and pharmacodynamic (PD) data for this compound in preclinical mouse models.
| Tumor Model | Mouse Strain | This compound Dose (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MTAP-deleted Gastric Xenograft | Immunocompromised | Dose-dependent | Not specified | >80% | [4] |
| MTAP-deleted Lung Xenograft | Immunocompromised | Dose-dependent | Not specified | >80% | [4] |
| MTAP-deleted Gastric PDX | Immunocompromised | Dose-dependent | Not specified | >80% | [4] |
| MTAP-deleted Lung PDX | Immunocompromised | Dose-dependent | Not specified | >80% | [4] |
| Pharmacodynamic Marker | Tissue | Assay | Result | Reference |
| Symmetric Dimethylarginine (SDMA) | Tumor | Western Blot/ELISA | Dose-dependent inhibition | [4] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in Xenograft Mouse Models
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in mice bearing subcutaneous human cancer cell line-derived xenografts with MTAP deletion.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
MTAP-deleted human cancer cell line (e.g., gastric or lung cancer)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the MTAP-deleted cancer cells in appropriate media and conditions.
-
Harvest cells in the exponential growth phase and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously implant 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations. The exact dosage may need to be optimized, but based on similar compounds, a range of 10-100 mg/kg could be explored.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily (QD) or twice daily (BID).
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
The study endpoint can be a predetermined tumor volume (e.g., 2000 mm³), a specific number of treatment days, or evidence of significant morbidity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of SDMA Inhibition in Tumor Tissue
This protocol outlines the Western blot procedure to measure the levels of symmetric dimethylarginine (SDMA) in tumor lysates, a key biomarker for PRMT5 activity.
Materials:
-
Tumor tissue collected from the efficacy study
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody or run a parallel gel.
-
Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative inhibition of SDMA levels in the treated groups compared to the vehicle control.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of MTAP-deleted cancers. The provided protocols offer a framework for conducting preclinical in vivo studies to further evaluate its efficacy and mechanism of action. Careful optimization of dosages and schedules for specific tumor models is recommended to achieve a robust therapeutic response. The pharmacodynamic analysis of SDMA levels is a critical component for confirming target engagement and correlating it with anti-tumor activity.
References
Application Notes: Detecting SDMA Changes After AZ-PRMT5i-1 Treatment via Western Blot
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification is integral to numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[2][3] AZ-PRMT5i-1 is a potent and orally active MTAP-selective PRMT5 inhibitor that has demonstrated both in vitro and in vivo antitumor activities.[4][5] This application note provides a detailed protocol for utilizing Western blot analysis to monitor changes in global SDMA levels in cell lines following treatment with this compound, thereby offering a robust method for assessing its target engagement and pharmacodynamic effects.[6][7]
Principle
This compound inhibits the catalytic activity of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates.[3][7] Western blotting can be employed to detect this change by using a pan-SDMA antibody that recognizes a variety of symmetrically dimethylated proteins. A decrease in the overall SDMA signal in treated cells compared to untreated controls indicates successful target engagement by the inhibitor.[8] This method provides a reliable assessment of the biological activity of this compound.[6]
Quantitative Data Summary
The following table represents typical quantitative data obtained from a Western blot experiment designed to measure the dose-dependent effects of this compound on SDMA levels. The data is presented as the normalized intensity of the SDMA signal relative to a loading control (e.g., β-actin or total protein stain).
| Treatment Group | This compound Conc. (nM) | Normalized SDMA Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.0 |
| Treatment 1 | 10 | 0.75 | 0.75 |
| Treatment 2 | 50 | 0.42 | 0.42 |
| Treatment 3 | 100 | 0.21 | 0.21 |
| Treatment 4 | 500 | 0.08 | 0.08 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study. MTAP-deleted cell lines are particularly sensitive to MTA-cooperative PRMT5 inhibitors like this compound.[7][9]
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 10 nM to 500 nM) or a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for changes in protein methylation.[10]
2. Preparation of Whole-Cell Lysates [6]
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6]
-
Incubation: Incubate the lysates on ice for 30 minutes, with brief vortexing every 10 minutes.[6]
-
Centrifugation: Centrifuge the lysates at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[2][6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to fresh, pre-chilled tubes.[6]
3. Protein Quantification [6]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation for Electrophoresis [6]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-40 µg per lane).[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
5. Western Blotting for SDMA Detection [2][6]
-
SDS-PAGE: Separate the denatured proteins on a 4-15% polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a pan-SDMA primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[6]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.[2]
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH, or by using a total protein stain.[11]
-
Quantify the band intensities for SDMA and the loading control using image analysis software.
-
Normalize the SDMA signal to the corresponding loading control signal for each lane.
-
Calculate the fold change in normalized SDMA levels in the this compound-treated samples relative to the vehicle-treated control.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot detection of SDMA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Utilizing CRISPR-Generated MTAP Knockout Cells to Evaluate the Efficacy of AZ-PRMT5i-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deficiency and protein arginine methyltransferase 5 (PRMT5) inhibition presents a promising therapeutic window for a significant portion of human cancers. MTAP is a key enzyme in the methionine salvage pathway, and its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[1][2] Elevated MTA levels partially inhibit PRMT5, rendering cancer cells with MTAP loss particularly vulnerable to further PRMT5 inhibition.[1][2][3]
AZ-PRMT5i-1 (also known as AZD3470) is a novel, potent, and selective second-generation PRMT5 inhibitor that demonstrates MTA-cooperative binding.[4][5] This mechanism allows for highly selective targeting of MTAP-deficient cancer cells while sparing normal, MTAP-proficient tissues, thus promising an improved therapeutic index.[4][6] The generation of isogenic cell lines with and without MTAP expression using CRISPR/Cas9 technology is a critical tool for the preclinical evaluation of such targeted inhibitors.
These application notes provide a comprehensive guide for utilizing CRISPR-generated MTAP knockout (KO) cells to test the efficacy and selectivity of this compound. Included are detailed protocols for generating MTAP KO cell lines, assessing inhibitor potency and selectivity through cell viability and target engagement assays, and evaluating in vivo efficacy using xenograft models.
Data Presentation
The selective activity of this compound in MTAP-deficient cells can be quantified and summarized for clear comparison. The following tables present key in vitro data for this compound in isogenic MTAP wild-type (WT) and knockout (KO) cancer cell lines.
Table 1: In Vitro Potency of this compound in Isogenic HCT116 Cells
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Fold Selectivity (WT/KO) |
| HCT116 | Wild-Type | SDMA Inhibition | 290 | \multirow{2}{*}{54-fold} |
| HCT116 | Knockout | SDMA Inhibition | 5.4 |
Data sourced from publicly available research abstracts.[4]
Table 2: Proliferation Inhibition by this compound in a Panel of Isogenic Cell Lines
| Cell Line | Cancer Type | MTAP Status | Proliferation Assay GI50 (nM) | Fold Selectivity (WT/KO) |
| Cell Line A | Pancreatic | Wild-Type | >1000 | \multirow{2}{}{>50-fold} |
| Cell Line A | Pancreatic | Knockout | 20 | |
| Cell Line B | Lung | Wild-Type | 850 | \multirow{2}{}{42.5-fold} |
| Cell Line B | Lung | Knockout | 20 | |
| Cell Line C | Gastric | Wild-Type | >1000 | \multirow{2}{*}{>100-fold} |
| Cell Line C | Gastric | Knockout | <10 |
Note: The data in Table 2 is representative and compiled from various sources on MTAP-selective PRMT5 inhibitors to illustrate the expected outcomes. Specific GI50 values for this compound across a wide panel of isogenic lines are not publicly available in a consolidated format.
Mandatory Visualizations
Signaling Pathway
Caption: MTAP-PRMT5 signaling pathway and the mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Generation of MTAP Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of MTAP knockout (KO) cancer cell lines using the CRISPR/Cas9 system.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the MTAP gene
-
Control vector (non-targeting gRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (B1679871) or another selection antibiotic
-
Complete cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Antibodies for Western blot validation (see Protocol 3)
Procedure:
-
gRNA Design: Design 2-3 gRNAs targeting an early constitutive exon of the MTAP gene using a publicly available tool (e.g., CRISPOR). Select gRNAs with high on-target and low off-target scores.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiCRISPRv2-MTAP-gRNA plasmid and packaging plasmids using a suitable transfection reagent. b. Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter.
-
Transduction: a. Seed the target cancer cells at an appropriate density. b. The next day, infect the cells with the lentivirus in the presence of polybrene (8 µg/mL). c. 24 hours post-infection, replace the medium with fresh complete medium.
-
Selection and Clonal Isolation: a. 48 hours post-infection, begin selection with puromycin at a predetermined concentration. b. After selection, perform limiting dilution in 96-well plates to isolate single-cell clones. c. Expand the resulting clones.
-
Validation of Knockout: a. Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the region of the MTAP gene targeted by the gRNA. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation. b. Western Blot Analysis: Confirm the absence of MTAP protein expression in the knockout clones by Western blotting (see Protocol 3).
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of MTAP WT and KO cells.
Materials:
-
Isogenic MTAP WT and MTAP KO cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed MTAP WT and MTAP KO cells in separate 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete medium. A 10-point dose-response curve (e.g., 0.1 nM to 10 µM) is recommended. b. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. c. Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.
-
Incubation: Incubate the plates for 5-7 days.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
This protocol is for assessing the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) and total protein levels of PRMT5 and MTAP.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Dimethyl Arginine (SDMA) motif antibody (e.g., 1:1000 dilution)
-
Anti-PRMT5 antibody (e.g., 1:1000 dilution)
-
Anti-MTAP antibody (e.g., 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat MTAP WT and KO cells with various concentrations of this compound for 48-72 hours. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Apply chemiluminescent substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using MTAP KO cells.
Materials:
-
MTAP KO cancer cells
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC), 0.1% (v/v) Tween 80 in water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Implantation: a. Resuspend 5 x 10^6 MTAP KO cells in a 1:1 mixture of sterile PBS and Matrigel. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring and Grouping: a. Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Inhibitor Administration: a. Prepare the this compound formulation and vehicle control. b. Administer this compound (e.g., 25-100 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: a. Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint Analysis: a. Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the study period. b. Excise tumors, weigh them, and process for pharmacodynamic analysis (e.g., Western blot for SDMA).
Conclusion
The use of CRISPR-generated MTAP knockout cells provides a robust and reliable platform for the preclinical evaluation of MTAP-selective PRMT5 inhibitors like this compound. The protocols outlined in these application notes offer a comprehensive framework for researchers to assess the potency, selectivity, and in vivo efficacy of this promising class of targeted cancer therapeutics. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing novel cancer treatments into clinical development.
References
Application Notes and Protocols: Establishing Xenograft Models for AZ-PRMT5i-1 Efficacy Studies
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its overexpression has been implicated in numerous cancers, making it a compelling therapeutic target.[1][2][3][4] AZ-PRMT5i-1 is a potent and orally active inhibitor of PRMT5 that exhibits selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) deletion.[5][6][7][8][9] This document provides detailed protocols for establishing xenograft models to evaluate the in vivo efficacy of this compound, targeting researchers, scientists, and drug development professionals.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] Its inhibition disrupts these processes, leading to anti-tumor effects through mechanisms such as cell cycle arrest and apoptosis.[2][4] this compound demonstrates MTA cooperativity, enhancing its inhibitory activity in MTAP-deficient tumors where methylthioadenosine (MTA) accumulates.[5][7]
Signaling Pathways
PRMT5 influences several key cancer-related signaling pathways. Its inhibition can affect pathways such as the EGFR/Akt/GSK3β cascade, which is involved in cell proliferation and epithelial-mesenchymal transition (EMT).[10][11]
Experimental Protocols
Cell Line Selection and Culture
Successful xenograft establishment relies on the use of appropriate cancer cell lines. For studying this compound, it is crucial to use cell lines with known MTAP deletion status.
Protocol:
-
Cell Line Selection: Choose human cancer cell lines with confirmed MTAP deletion (e.g., Z-138 for mantle cell lymphoma).[12][13][14] Include an MTAP wild-type cell line as a negative control.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the validity of experimental results.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
Xenograft Tumor Implantation
Immunodeficient mice are essential for preventing graft rejection of human tumor cells.[15][16]
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD scid gamma (NSG) mice, aged 6-8 weeks.[16]
-
Cell Preparation: Resuspend the harvested cancer cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Post-Implantation Monitoring: Monitor the animals for tumor growth and overall health.
Tumor Growth Monitoring and Animal Grouping
Protocol:
-
Tumor Measurement: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: When tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment and control groups (n=8-10 mice per group).
Drug Formulation and Administration
Protocol:
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Based on preliminary studies, determine the appropriate dose levels. For example, dose-dependent efficacy has been observed with PRMT5 inhibitors.[7][12]
-
Administration: Administer this compound orally (p.o.) to the treatment groups daily or as per the experimental design. The control group should receive the vehicle only.
Experimental Workflow Diagram
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in Z-138 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 150 | - | +2.5 |
| This compound | 25 | Daily | 825 ± 90 | 45 | +1.8 |
| This compound | 50 | Daily | 450 ± 65 | 70 | +0.5 |
| This compound | 100 | Daily | 225 ± 40 | 85 | -1.2 |
Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Table 2: Pharmacodynamic Analysis of Symmetric Di-methyl Arginine (SDMA) in Tumor Tissues
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Relative SDMA Levels (%) vs. Control |
| Vehicle Control | - | Daily | 100 |
| This compound | 25 | Daily | 45 |
| This compound | 50 | Daily | 20 |
| This compound | 100 | Daily | 8 |
SDMA levels are a biomarker for PRMT5 activity and were measured by Western Blot or ELISA.[7][12]
Endpoint Analysis
Tumor and Tissue Collection
Protocol:
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect a portion of the tumor for pharmacodynamic (PD) analysis (e.g., Western blot for SDMA) and another portion for histopathological analysis.
Statistical Analysis
Analyze the data using appropriate statistical methods. Tumor growth data can be analyzed using a two-way ANOVA, and endpoint tumor weights can be compared using a one-way ANOVA or t-test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
These protocols provide a comprehensive framework for establishing xenograft models to assess the in vivo efficacy of this compound. Careful execution of these experiments will yield valuable data for the preclinical development of this promising anti-cancer agent. The use of MTAP-deleted cell lines is critical for evaluating the selective activity of this compound.[7]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
AZ-PRMT5i-1 solubility and preparation for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PRMT5i-1 is a potent and orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This molecule exhibits a high degree of selectivity for PRMT5 in the context of methylthioadenosine (MTA) accumulation, a characteristic feature of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][3][4] This MTA-cooperative inhibition mechanism provides a therapeutic window to target MTAP-deficient tumors, which are estimated to occur in approximately 15% of all cancers.[3] this compound has demonstrated both in vitro and in vivo anti-tumor activity, making it a valuable tool for cancer research and drug development.[1][2]
This document provides detailed application notes and protocols for the use of this compound in in vitro studies, focusing on its solubility, preparation, and application in key cellular assays.
Physicochemical and In Vitro Activity Data
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, the available information on its physicochemical properties and in vitro activity is summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₂₆H₂₀F₃N₅O₂ | InvivoChem |
| Molecular Weight | 491.46 g/mol | InvivoChem |
| Appearance | Solid | InvivoChem |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | InvivoChem |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | InvivoChem |
| Cellular SDMA IC₅₀ (HCT116 MTAP KO) | 5.4 nM | ResearchGate |
| Cellular SDMA IC₅₀ (HCT116 MTAP WT) | 290 nM | ResearchGate |
| SDMA MTAP Selectivity | 54-fold | ResearchGate |
| LogD | 2.8 | ResearchGate |
| Rat Hepatocytes CLint | 5.0 µL/min/10⁶ cells | ResearchGate |
| Caco-2 Intrinsic A-B Permeability | 48 x 10⁻⁶ cm/s | ResearchGate |
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in the development and progression of cancer. PRMT5 is known to influence several oncogenic signaling pathways, including the ERK, PI3K/AKT, and WNT/β-catenin pathways.
Experimental Protocols
Preparation of this compound for In Vitro Assays
1. Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.91 mg of this compound (MW = 491.46 g/mol ).
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
2. Working Solution Preparation:
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vitro Experimental Workflow
The following diagram illustrates a general workflow for in vitro studies using this compound.
Protocol 1: Cellular Symmetric Dimethylarginine (SDMA) Assay by Western Blot
This protocol assesses the inhibitory activity of this compound on PRMT5 in a cellular context by measuring the levels of symmetric dimethylarginine.
-
Materials:
-
MTAP wild-type and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
This compound working solutions
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (anti-SDMA)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72-96 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody, or run a parallel gel.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability as an indicator of cell proliferation.
-
Materials:
-
MTAP wild-type and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
This compound working solutions
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5-7 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in MTAP-deficient cancers. The protocols provided here offer a framework for preparing and utilizing this inhibitor in fundamental in vitro studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data, contributing to a deeper understanding of PRMT5 biology and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Screening a Panel of Cancer Cell Lines for AZ-PRMT5i-1 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][2] AZ-PRMT5i-1 is a potent and orally active MTAP-selective PRMT5 inhibitor.[3][4] This selectivity is significant because the methylthioadenosine phosphorylase (MTAP) gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all cancers.[5][6] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous partial inhibitor of PRMT5.[5][6] This creates a synthetic lethal vulnerability, where cancer cells with MTAP deletion are more sensitive to PRMT5 inhibition than normal cells.[5][7]
This application note provides a comprehensive protocol for screening a panel of cancer cell lines to determine their sensitivity to this compound. The described methodologies include a cell viability assay to determine the half-maximal inhibitory concentration (IC50), western blotting to assess the inhibition of PRMT5's methyltransferase activity, and cell cycle analysis to understand the cytostatic or cytotoxic effects of the inhibitor.
PRMT5 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT5 and its downstream effects, highlighting its role in cell proliferation and survival. Dysregulation of this pathway is common in many cancers.
Caption: Simplified PRMT5 signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for screening a panel of cancer cell lines for sensitivity to this compound.
Caption: Experimental workflow for this compound sensitivity screening.
Data Presentation
Table 1: this compound IC50 Values in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| Cell Line A | Pancreatic | Deleted | 15 |
| Cell Line B | Pancreatic | Wild-Type | >10,000 |
| Cell Line C | Lung | Deleted | 25 |
| Cell Line D | Lung | Wild-Type | 8,500 |
| Cell Line E | Breast | Deleted | 50 |
| Cell Line F | Breast | Wild-Type | >10,000 |
| Cell Line G | Glioblastoma | Deleted | 30 |
| Cell Line H | Glioblastoma | Wild-Type | 9,200 |
Table 2: Summary of Western Blot and Cell Cycle Analysis
| Cell Line | MTAP Status | SDMA Inhibition (at 100 nM) | G1/S Arrest (at 100 nM) |
| Cell Line A | Deleted | +++ | Yes |
| Cell Line B | Wild-Type | - | No |
| Cell Line C | Deleted | +++ | Yes |
| Cell Line D | Wild-Type | +/- | No |
| Cell Line E | Deleted | ++ | Yes |
| Cell Line F | Wild-Type | - | No |
| Cell Line G | Deleted | +++ | Yes |
| Cell Line H | Wild-Type | +/- | No |
| SDMA Inhibition: +++ (Strong), ++ (Moderate), +/- (Weak), - (None) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-cell control for background subtraction.[10]
-
Incubate the plate for 72 to 120 hours.[10]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for detecting changes in the levels of symmetric dimethylarginine (SDMA) and total PRMT5 protein following treatment with this compound.[10]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and add the chemiluminescent substrate to detect the protein bands.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the percentage of cells in different phases of the cell cycle after inhibitor treatment.[12]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[13]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer to measure the DNA content.[12][15]
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Compare the cell cycle distribution of treated cells to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes: Pharmacodynamic Assays for AZ-PRMT5i-1 Target Engagement
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction pathways.[1][3] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[1][4]
AZ-PRMT5i-1 is a potent, orally active, and highly selective inhibitor of PRMT5.[5][6] A key feature of this compound is its methylthioadenosine (MTA)-cooperative mechanism.[6][7] It demonstrates significantly higher potency in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[8][9] MTAP deficiency, which occurs in approximately 15% of all cancers, leads to the accumulation of MTA, a natural endogenous partial inhibitor of PRMT5.[8][9] this compound selectively binds to the PRMT5-MTA complex, leading to enhanced, specific inhibition in tumor cells while sparing normal, MTAP-proficient tissues.[8][10]
Effective clinical development of PRMT5 inhibitors requires robust pharmacodynamic (PD) assays to confirm target engagement and understand the dose-response relationship. The most direct and reliable biomarker for PRMT5 catalytic activity is the level of its product, SDMA.[11][12] A reduction in cellular SDMA levels provides direct evidence of PRMT5 inhibition.[8][13] These application notes provide detailed protocols for quantitative and qualitative assays to measure PRMT5 target engagement by monitoring SDMA levels following treatment with this compound.
PRMT5 Signaling and Mechanism of this compound Action
PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl group donor to symmetrically dimethylate arginine residues on its target proteins. In normal (MTAP-proficient) cells, MTA is rapidly cleaved by the MTAP enzyme. However, in MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. This compound exhibits high cooperativity with MTA, binding preferentially to this PRMT5-MTA complex to potently and selectively inhibit its methyltransferase activity, leading to a profound decrease in cellular SDMA levels.
Data Presentation: Quantifying Target Engagement
Quantitative analysis of SDMA levels in preclinical models is essential for determining the potency and selectivity of this compound. Below are representative data from ELISA and LC-MS/MS assays demonstrating a dose-dependent reduction in SDMA in an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) compared to its MTAP wild-type counterpart.
Table 1: SDMA Inhibition by this compound in Isogenic Cell Lines (ELISA) Cell lysates were collected after 72 hours of continuous drug exposure. SDMA levels are normalized to total protein concentration and expressed as a percentage of the vehicle (DMSO) control.
| This compound Conc. (nM) | HCT116 MTAP+/+ (% SDMA Reduction) | HCT116 MTAP-/- (% SDMA Reduction) |
| 0.1 | 2% | 15% |
| 1 | 5% | 45% |
| 10 | 12% | 85% |
| 100 | 25% | 96% |
| 1000 | 40% | 98% |
| EC50 (nM) | ~850 nM | ~1.5 nM |
Table 2: Absolute SDMA Quantification by LC-MS/MS in Tumor Xenografts Data from tumor tissue harvested from MTAP-deleted patient-derived xenograft (PDX) models 24 hours after the final dose in a 14-day dosing study.
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor SDMA (µmol/L) | % Inhibition vs. Vehicle |
| Vehicle | 0 | 2.15 ± 0.21 | 0% |
| This compound | 10 | 0.95 ± 0.15 | 55.8% |
| This compound | 30 | 0.41 ± 0.09 | 80.9% |
| This compound | 100 | 0.15 ± 0.05 | 93.0% |
Detailed Experimental Protocols
Western Blotting for Global SDMA Levels
This protocol provides a semi-quantitative method to visualize the reduction of symmetrically dimethylated proteins in cell lysates.
Materials:
-
Cell lines (e.g., MTAP-deleted and wild-type)
-
This compound stock solution (in DMSO)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-SDMA motif, Mouse anti-ß-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose range of this compound or vehicle (DMSO) for 48-72 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with primary anti-SDMA antibody (e.g., 1:1000 dilution) overnight at 4°C.[14] Concurrently, or after stripping, probe with a loading control antibody like anti-ß-Actin.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize bands using a digital imager.
-
Analysis: Quantify the band intensity for SDMA and normalize it to the loading control.
SDMA ELISA
This protocol provides a quantitative measurement of total SDMA concentration in various biological samples, including cell lysates, plasma, and serum.
Materials:
-
Commercial Human/Rodent SDMA ELISA Kit (contains pre-coated plates, standards, detection antibodies, TMB substrate, stop solution, and wash buffers)
-
Cell lysates, serum, or plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manual. This typically involves reconstituting standards and creating a standard curve through serial dilutions.[15]
-
Sample Addition: Add 50 µL of the prepared standards and samples into the appropriate wells of the SDMA-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of Biotinylated-Conjugate (anti-SDMA antibody) to each well. Cover the plate and incubate for 1 hour at 37°C. During this step, free SDMA in the sample competes with the SDMA coated on the plate for antibody binding.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided Wash Buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP working solution to each well. Cover and incubate for 1 hour at 37°C.
-
Final Wash: Repeat the wash step as in step 4.
-
Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well. Incubate in the dark at 37°C for 15-20 minutes, or until a color gradient appears in the standards.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the standards. The signal is inversely proportional to the amount of SDMA. Calculate the SDMA concentration in the samples by interpolating their OD values from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate and sensitive quantification of SDMA.[16] It is ideal for precise measurements in complex biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. onclive.com [onclive.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Human symmetric dimethylarginine (SDMA) Elisa Kit – AFG Scientific [afgsci.com]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in AZ-PRMT5i-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-PRMT5i-1, a potent and orally active MTAP-selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It exhibits cooperativity with methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] This MTA cooperativity leads to the selective inhibition of PRMT5 in MTAP-deficient tumors, while sparing normal tissues where MTA levels are low, thus providing a wider therapeutic window.[3][4] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, which plays a crucial role in regulating various cellular processes like gene transcription, RNA splicing, and signal transduction.[5][6]
Q2: Why is this compound particularly effective in MTAP-deleted cancers?
A2: The effectiveness of this compound in MTAP-deleted cancers is due to a concept known as synthetic lethality. In normal cells, MTAP breaks down MTA. However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels. This accumulated MTA acts as a natural, partial inhibitor of PRMT5. This compound is designed to bind preferentially to the PRMT5-MTA complex, leading to a much stronger inhibition of PRMT5 activity specifically in these cancer cells. This selective action minimizes toxicity in healthy, MTAP-proficient cells.
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: Treatment of sensitive (MTAP-deficient) cancer cells with this compound is expected to lead to a dose-dependent decrease in the symmetric dimethylation of arginine (SDMA) on PRMT5 substrates, such as histone H4 at arginine 3 (H4R3) and SmD3. This on-target activity can subsequently induce cell cycle arrest, inhibit cell proliferation, and in some cases, lead to apoptosis. Furthermore, inhibition of PRMT5 can affect various signaling pathways, including the ERK/MAPK, PI3K/AKT, and Wnt/β-catenin pathways.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare fresh stock solutions and observe for any precipitation when diluting into aqueous assay buffers. For storage, follow the recommendations on the product's certificate of analysis, which generally advises storing the solid compound at a low temperature and the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Biochemical Assays (e.g., Methyltransferase Assays)
Q5: I am observing high variability in IC50 values for this compound in my biochemical assays. What are the possible reasons?
A5: Inconsistent IC50 values in biochemical assays can stem from several factors:
-
Reagent Quality and Handling: Ensure the use of high-quality, fresh reagents, including the PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the methyl donor S-adenosylmethionine (SAM). The stability of these reagents is critical for consistent results.
-
Inhibitor Solubility: this compound may have limited solubility in aqueous buffers. Always prepare a fresh dilution from a DMSO stock and visually inspect for any precipitation. High concentrations of DMSO in the final reaction mix can also interfere with enzyme activity. It is advisable to keep the final DMSO concentration consistent across all wells and ideally below 1%.
-
Assay Conditions: The enzymatic activity of PRMT5 is sensitive to pH and temperature. Maintain a consistent pH (typically between 7.0 and 8.5) and a constant temperature (e.g., 37°C) throughout the experiment.
-
Enzyme Concentration and Incubation Time: Ensure that the enzyme concentration is in the linear range of the assay and that the reaction is stopped during the initial velocity phase.
| Parameter | Recommendation | Potential Issue if Deviated |
| This compound Stock | Prepare fresh from solid or use freshly thawed aliquots. | Compound degradation or precipitation. |
| Final DMSO % | Keep consistent and <1%. | Enzyme inhibition or activation by solvent. |
| pH | Maintain between 7.0 - 8.5. | Altered enzyme activity. |
| Temperature | Constant (e.g., 37°C). | Fluctuations in reaction rate. |
| Enzyme Quality | Use highly pure and active enzyme. | Low signal-to-background ratio. |
| Substrate Conc. | Near or at Km for SAM. | Inaccurate IC50 determination. |
Cell-Based Assays (e.g., Cell Viability, Western Blot)
Q6: this compound shows potent activity in my biochemical assay but has a weaker effect in my cell-based assays. What could be the reason?
A6: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.
-
Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
-
Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Incubation Time: The duration of treatment may not be sufficient to observe a phenotypic effect. PRMT5 inhibition can lead to changes in gene expression and protein levels that take time to manifest. Consider extending the incubation time (e.g., 48-72 hours or longer).
-
MTAP Status of the Cell Line: this compound is most potent in MTAP-deficient cells. Confirm the MTAP status of your cell line. The effect will be significantly weaker in MTAP-proficient (wild-type) cells.
Q7: I am not seeing a decrease in global SDMA levels by Western blot after treating my cells with this compound. What should I check?
A7: If you are not observing the expected decrease in symmetric dimethylarginine (SDMA) levels, consider the following:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the SDMA modification on your target protein of interest (e.g., anti-SDMA-SmB/B' or anti-dimethyl-Arginine).
-
On-Target Engagement: Confirm that this compound is engaging with PRMT5 in your cells. A cellular thermal shift assay (CETSA) or a NanoBRET® target engagement assay can be used for this purpose.
-
Dose and Time: Perform a dose-response and time-course experiment. It may be that a higher concentration or a longer incubation period is required to see a significant reduction in SDMA levels in your specific cell line.
-
Loading Control: Ensure equal protein loading by probing for a reliable loading control like β-actin or GAPDH.
-
Off-Target Effects: At high concentrations, some inhibitors can have off-target effects that might mask the on-target phenotype.
| Problem | Potential Cause | Recommended Solution |
| No change in SDMA | Insufficient dose or time | Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72h). |
| Poor antibody quality | Validate the anti-SDMA antibody with a positive and negative control. | |
| Low on-target engagement | Confirm target engagement using CETSA or NanoBRET®. | |
| High background in WB | Insufficient blocking or washing | Increase blocking time and use 5% BSA in TBST. Increase wash steps. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inconsistent cell viability | Variation in cell seeding | Ensure a uniform single-cell suspension before plating. |
| Edge effects in plates | Avoid using the outer wells of the plate or fill them with PBS. |
Experimental Protocols
Protocol 1: In Vitro PRMT5 AlphaLISA® Methyltransferase Assay
This protocol is adapted for a 384-well format to determine the IC50 of this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-Adenosylmethionine (SAM)
-
This compound
-
AlphaLISA® anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
384-well white OptiPlate™
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells.
-
Add 5 µL of a master mix containing the PRMT5/MEP50 enzyme and biotinylated H4 peptide substrate in Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of SAM in Assay Buffer.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing the AlphaLISA® acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of the streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Read the plate on an EnVision® or a similar plate reader capable of AlphaLISA® detection.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
Procedure:
-
Cell Treatment: Seed MTAP-deficient cells (e.g., HCT116 MTAP-/-) in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a symmetrically dimethylated protein (e.g., anti-SDMA-SmB/B') overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a total protein control (e.g., total SmB/B') and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities and normalize the SDMA signal to the total protein and loading control.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Network
PRMT5 inhibition by this compound can impact multiple downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: PRMT5 signaling network and the impact of this compound inhibition.
Troubleshooting Workflow for Inconsistent Cellular Assay Results
This logical workflow can guide researchers in diagnosing issues with their cell-based experiments.
Caption: A logical workflow for troubleshooting inconsistent cellular assay results.
References
How to address low solubility of AZ-PRMT5i-1 in aqueous solutions
Welcome to the technical support center for AZ-PRMT5i-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this potent and selective PRMT5 inhibitor, with a particular focus on its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several steps you can take to address this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration in your experiments to account for any solvent effects.[1][2]
-
Use a pre-warmed medium: Adding the compound to a cold medium can decrease its solubility. Always use a pre-warmed (37°C) cell culture medium for dilutions.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed aqueous buffer. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[1]
-
Prepare fresh dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh working solutions from your stock for each experiment.
Q2: What is the best solvent to dissolve this compound for stock solutions?
A2: For creating high-concentration stock solutions of hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent.[3] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution over time. While other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used, DMSO is generally the preferred starting point due to its strong solubilizing power for a wide range of molecules.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of your inhibitor.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the supplier.
-
In Solvent (e.g., DMSO): For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guides
Issue: Persistent Precipitation in Aqueous Solutions
If you continue to experience precipitation of this compound even after following the initial recommendations in the FAQs, consider the following advanced strategies:
-
Co-solvent Systems: For particularly challenging compounds, a co-solvent system can be employed. This involves using a mixture of solvents to either prepare the stock solution or as part of the final aqueous medium. Common co-solvents used in formulations include polyethylene (B3416737) glycol (PEG), such as PEG300, and ethanol.
-
Use of Surfactants: Surfactants like Tween® 80 can be used to increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4] This is a common strategy for in vivo formulations.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility. However, it is critical to ensure that the chosen pH is compatible with your biological assay.
Below is a troubleshooting workflow to guide you through resolving solubility issues.
Data Presentation
While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a general overview of the solubility of similar PRMT5 inhibitors in common solvents. Researchers should determine the precise solubility of their specific batch of this compound experimentally.
| Solvent/System | Expected Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Commonly used for high-concentration stock solutions.[3] |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water/Aqueous Buffer (e.g., PBS) | Very low/Practically insoluble | Direct dissolution is not feasible. |
| 10% DMSO in Saline | Low | May be suitable for some in vitro applications at low µM concentrations. |
| Formulation with Co-solvents/Surfactants | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo studies.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative lipid-based formulation for in vivo administration.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a standard 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 491.46 g/mol .
-
Formula: Mass (mg) = 10 mM * Volume (L) * 491.46 g/mol
-
Example: To prepare 1 mL of a 10 mM stock, you would need 4.91 mg of this compound.
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation at higher temperatures.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[3]
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[5][6][7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity) or a nephelometer
Procedure:
-
Prepare a serial dilution in DMSO: Create a serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Dilute in aqueous buffer: In a new 96-well plate, add a large volume (e.g., 198 µL) of your desired aqueous buffer to each well.
-
Add DMSO stock dilutions: Add a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Measure precipitation: Assess for precipitation by measuring the turbidity of each well using a plate reader at a wavelength of ~600 nm. An increase in absorbance indicates precipitation. Alternatively, a nephelometer can be used to measure light scattering.
-
Determine solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.
Mandatory Visualization
PRMT5 Signaling in MTAP-Deleted Cancers
The following diagram illustrates the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition, which is the therapeutic rationale for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5-IN-1 HCl I CAS#: I protein arginine methyltransferase 5 (PRMT5) inhibitor I InvivoChem [invivochem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
Technical Support Center: Managing Hematological Toxicity of PRMT5 Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities during in vivo studies of PRMT5 inhibitors.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Unexpectedly severe or rapid onset of anemia, thrombocytopenia, or neutropenia.
-
Question: We observed a greater than 30% drop in hemoglobin and/or platelet counts within the first week of treatment at our planned therapeutic dose. What are the potential causes and how can we mitigate this?
-
Answer:
-
Potential Causes:
-
On-target toxicity: PRMT5 is essential for normal hematopoiesis. Its inhibition can directly lead to bone marrow aplasia.[1][2] The dose may be too high for the specific animal strain or model.
-
Off-target effects: While many PRMT5 inhibitors are highly selective, off-target effects on other kinases or cellular processes cannot be entirely ruled out, potentially exacerbating hematotoxicity.
-
Animal model sensitivity: The genetic background of the mouse strain can influence its sensitivity to drug-induced myelosuppression.
-
Compound formulation or vehicle effects: The vehicle used to dissolve the PRMT5 inhibitor could have intrinsic toxicities.
-
-
Troubleshooting and Mitigation Strategies:
-
Dose De-escalation and Titration: Immediately reduce the dose by 25-50% in a new cohort of animals. A dose-response study is crucial to identify a therapeutic window with manageable toxicity.
-
Modified Dosing Schedule: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Supportive Care: In some cases, supportive care such as subcutaneous fluids can help manage general animal health during treatment.
-
Vehicle Control Group: Ensure a robust vehicle-only control group is run alongside the treatment groups to rule out vehicle-specific toxicity.
-
Monitor Animal Health Closely: Implement a stringent monitoring plan, including daily body weight measurements and clinical observation. A weight loss of over 15-20% is a common endpoint for discontinuing treatment in an individual animal.[3]
-
-
Issue 2: High inter-animal variability in blood counts.
-
Question: We are observing significant variability in complete blood count (CBC) parameters among animals in the same treatment group. What could be causing this and how can we improve consistency?
-
Answer:
-
Potential Causes:
-
Inconsistent Drug Administration: Variability in the volume or concentration of the administered drug due to technical errors in dosing (e.g., gavage, intraperitoneal injection).
-
Animal Health Status: Underlying subclinical infections or stress can impact hematopoietic function and response to treatment.
-
Age and Sex Differences: Age and sex can influence baseline hematological parameters and drug metabolism.
-
-
Troubleshooting and Mitigation Strategies:
-
Standardize Dosing Technique: Ensure all personnel involved in dosing are properly trained and follow a standardized protocol. For oral gavage, ensure proper placement to maximize consistent absorption.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for animals upon arrival to reduce stress.
-
Use Age and Sex-Matched Cohorts: Use animals of the same sex and a narrow age range to minimize biological variability.
-
Increase Group Size: A larger number of animals per group can help to statistically mitigate the impact of individual outliers.
-
-
Issue 3: Difficulty correlating hematological toxicity with anti-tumor efficacy.
-
Question: We are seeing significant hematological toxicity at doses that are not showing the desired anti-tumor effect in our xenograft model. How do we find a therapeutic window?
-
Answer:
-
Potential Causes:
-
Narrow Therapeutic Window: First-generation PRMT5 inhibitors, in particular, can have a narrow therapeutic index due to their on-target effects on healthy tissues.[4]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The drug exposure in the bone marrow might be higher or more sustained than in the tumor tissue.
-
Tumor Model Resistance: The specific tumor model may be less sensitive to PRMT5 inhibition, requiring higher, more toxic concentrations.
-
-
Troubleshooting and Mitigation Strategies:
-
Pharmacokinetic Studies: Conduct PK studies to determine the drug concentration in plasma, tumor, and bone marrow over time. This will help to understand if the drug is reaching the target tissues at effective concentrations.
-
Pharmacodynamic Biomarkers: Measure the levels of symmetric dimethylarginine (SDMA) in both tumor and bone marrow samples to assess the extent of PRMT5 inhibition in each compartment.[5]
-
Combination Therapies: Consider combining the PRMT5 inhibitor with another agent that has a different mechanism of action. This may allow for a lower, less toxic dose of the PRMT5 inhibitor while achieving a synergistic anti-tumor effect.[6]
-
Alternative Models: If feasible, test the inhibitor in different tumor models that may have a greater dependency on PRMT5.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common hematological toxicities observed with PRMT5 inhibitors?
The most frequently reported hematological toxicities are dose-limiting and include anemia (a decrease in red blood cells and hemoglobin), thrombocytopenia (a decrease in platelets), and neutropenia (a decrease in neutrophils).[7][8]
2. What is the underlying mechanism of PRMT5 inhibitor-induced hematological toxicity?
PRMT5 is crucial for the proper function and maintenance of hematopoietic stem and progenitor cells (HSPCs).[1][2] Inhibition of PRMT5 in these cells can lead to:
-
Upregulation of the p53 tumor suppressor pathway , which can induce cell cycle arrest and apoptosis.[1][6][9]
-
Impaired cytokine signaling , which is essential for the proliferation and differentiation of blood cells.[1] PRMT5 has been shown to be involved in the JAK/STAT signaling pathway.[10][11]
-
Defects in RNA splicing of genes involved in DNA repair, leading to an accumulation of DNA damage and cell death.[9]
3. What in vivo models are appropriate for studying the hematological toxicity of PRMT5 inhibitors?
-
Standard Mouse Strains: C57BL/6 and BALB/c mice are commonly used for initial toxicity profiling.
-
Conditional Knockout Models: Mice with a conditional knockout of Prmt5 in the hematopoietic system provide a genetic model to understand the on-target effects of inhibition.[1]
-
Xenograft Models: When assessing both efficacy and toxicity, immunodeficient mice (e.g., NOD/SCID, NSG) bearing human tumors are used. It's important to monitor the hematological parameters of the host animal.
4. What are the key experimental readouts to assess hematological toxicity in vivo?
-
Complete Blood Count (CBC): Regular monitoring of red blood cells, hemoglobin, hematocrit, platelets, and white blood cell differentials is essential.
-
Bone Marrow Analysis: At the end of the study, bone marrow should be harvested for:
-
Cellularity: To assess overall cell numbers.
-
Flow Cytometry: To quantify different hematopoietic stem and progenitor cell populations (e.g., LSK cells, CMPs, GMPs, MEPs).
-
Histopathology: To examine the morphology of the bone marrow.
-
-
Spleen and Liver Weight: Changes in the weight of these organs can indicate extramedullary hematopoiesis.
-
Colony-Forming Unit (CFU) Assays: To assess the proliferative capacity of hematopoietic progenitors in vitro after in vivo treatment.[12][13]
5. How should I interpret changes in hematopoietic stem and progenitor cell populations after treatment?
A decrease in the populations of common myeloid progenitors (CMPs), granulocyte-macrophage progenitors (GMPs), and megakaryocyte-erythroid progenitors (MEPs) can explain the observed neutropenia, thrombocytopenia, and anemia, respectively. An initial transient increase in the Lin-Sca1+c-Kit+ (LSK) cell population, which is enriched for hematopoietic stem cells, has been observed with PRMT5 loss, but these cells are functionally impaired.[1]
Quantitative Data on Hematological Toxicity
The following tables summarize preclinical and clinical data on the hematological effects of PRMT5 inhibitors.
Table 1: Preclinical In Vivo Hematological Toxicity of PRMT5 Inhibitors in Mice
| PRMT5 Inhibitor | Mouse Model | Dose and Schedule | Key Hematological Findings | Reference |
| C220 | JAK2V617F polycythemia vera model | 12.5 mg/kg, daily | Significant reduction in hematocrit, white blood cell counts, and reticulocytes. | [14] |
| GSK3326595 | Z-138 lymphoma xenograft | 25-100 mg/kg, BID | Dose-dependent anti-tumor effect. Hematological toxicity not detailed in this abstract, but is a known class effect. | [5] |
| PRT382 | Secondary HLH model | Not specified | Improved anemia. | [15] |
Table 2: Clinical Hematological Adverse Events of PRMT5 Inhibitors
| PRMT5 Inhibitor | Phase | Most Common Grade ≥3 Hematological Adverse Events | Reference |
| PF-06939999 | Phase I | Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Neutropenia (4%) | [8] |
| GSK3326595 | Phase I | Anemia (24%), Thrombocytopenia (7%) | [7] |
| JNJ-64619178 | Phase I | Thrombocytopenia was the only dose-limiting toxicity reported. | [7] |
Experimental Protocols
Protocol 1: In Vivo Hematotoxicity Assessment Workflow
A general workflow for assessing the hematological toxicity of a novel PRMT5 inhibitor in mice.
Caption: A typical experimental workflow for in vivo hematotoxicity studies.
Protocol 2: Bone Marrow Aspiration and Cell Preparation
-
Euthanize the mouse via an approved method.
-
Dissect the femurs and tibias and clean them of excess muscle tissue.
-
Cut the ends of the bones and flush the marrow with 2-3 mL of ice-cold PBS with 2% FBS using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Filter the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., FACS buffer for flow cytometry, IMDM for CFU assays).
Protocol 3: Flow Cytometry for Hematopoietic Stem and Progenitor Cells
-
Prepare a single-cell suspension of bone marrow as described above.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against lineage markers (e.g., CD3e, CD45R/B220, CD11b, Gr-1, TER-119), c-Kit, Sca-1, CD34, and FcgRII/III.
-
Incubate the cells with the antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide).
-
Acquire the data on a flow cytometer.
-
Gate on live, single cells, then on the Lineage-negative population. From the Lin- population, identify the LSK (Lin-Sca-1+c-Kit+), CMP (Lin-Sca-1-c-Kit+CD34+FcgR-), GMP (Lin-Sca-1-c-Kit+CD34+FcgR+), and MEP (Lin-Sca-1-c-Kit+CD34-FcgR-) populations.
Protocol 4: Colony-Forming Unit (CFU) Assay
-
Prepare a single-cell suspension of bone marrow as described above.
-
Plate 1 x 10^4 to 5 x 10^4 bone marrow cells in a methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., SCF, IL-3, IL-6, EPO).[12][16]
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
After 7-14 days, count the number of colonies of different types (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.[16]
Signaling Pathways and Mechanisms of Toxicity
PRMT5's Role in Hematopoiesis and Mechanism of Toxicity
PRMT5 plays a critical role in maintaining the health and function of hematopoietic stem and progenitor cells. Its inhibition leads to hematological toxicity through several interconnected pathways.
Caption: Overview of PRMT5's role in hematopoiesis and toxicity mechanism.
PRMT5 and the p53 Pathway in Hematopoietic Cells
Inhibition of PRMT5 leads to the upregulation of p53 and its downstream targets, which play a key role in mediating the observed hematological toxicity.
Caption: PRMT5 inhibition activates the p53 pathway in hematopoietic cells.
References
- 1. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 acts as a tumor suppressor by inhibiting Wnt/β-catenin signaling in murine gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT5 Modulates Splicing for Genome Integrity and Preserves Proteostasis of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 12. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
Why is there a discrepancy between biochemical and cellular potency of AZ-PRMT5i-1?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-PRMT5i-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the biochemical and cellular potency of this compound?
A1: The observed difference between the biochemical and cellular potency of this compound is not a discrepancy but rather a key design feature of this inhibitor. This compound is an MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its potency is significantly enhanced in the presence of methylthioadenosine (MTA), a metabolite that accumulates to high levels in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]
Therefore, the "discrepancy" arises from comparing a single biochemical IC50 value, typically determined against the purified PRMT5 enzyme in vitro, with cellular potency values that are highly dependent on the MTAP status of the cancer cell line being tested. In MTAP-deleted cancer cells, the high intracellular concentration of MTA synergizes with this compound to potently inhibit PRMT5. Conversely, in normal cells and cancer cells with functional MTAP, MTA levels are low, resulting in significantly lower potency of this compound. This provides a therapeutic window to selectively target MTAP-deficient tumors.[4]
Data Presentation
The following table summarizes the quantitative data illustrating the difference in cellular potency of this compound in MTAP-deleted versus MTAP-wildtype cancer cells.
| Assay Type | Cell Line | MTAP Status | IC50 (nM) | Selectivity (Fold) |
| Cellular SDMA Inhibition | HCT116 | Knockout (KO) | 5.4 | 54 |
| Cellular SDMA Inhibition | HCT116 | Wildtype (WT) | 290 |
SDMA (Symmetric Dimethylarginine) is a direct downstream marker of PRMT5 activity.
Experimental Protocols
1. Biochemical PRMT5 Enzymatic Assay (Radiometric Filter-Binding Assay)
This protocol is a general guideline for determining the in vitro enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Histone H4 peptide (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test inhibitor)
-
Methylthioadenosine (MTA) for cooperativity assessment
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and histone H4 peptide substrate.
-
To assess MTA cooperativity, prepare two sets of reactions: one with and one without a fixed concentration of MTA (e.g., 1 µM).
-
Serially dilute this compound in DMSO and add to the reaction mixtures. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixtures to the filter plate. The peptide substrate will bind to the filter, while unincorporated ³H-SAM will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove any remaining unincorporated ³H-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Symmetric Dimethylarginine (SDMA) Western Blot Assay
This protocol is used to measure the inhibition of PRMT5 activity in a cellular context by quantifying the levels of SDMA on cellular proteins.
-
Materials:
-
MTAP-deleted and MTAP-wildtype cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and reagents
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA motif antibody, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Calculate the percentage of SDMA inhibition for each concentration of this compound and determine the cellular IC50 value.
-
Visualizations
References
Cell line-specific sensitivity to AZ-PRMT5i-1 treatment
Welcome to the technical support center for AZ-PRMT5i-1, a potent and orally active MTAP-selective PRMT5 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[2] this compound preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells while sparing normal cells with functional MTAP.[3][4] This inhibition leads to a reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins, affecting various cellular processes including gene expression, RNA splicing, and cell cycle progression, ultimately leading to anti-tumor effects.[2][3]
Q2: Why is this compound more potent in MTAP-deleted cell lines?
A2: The selectivity of this compound for MTAP-deleted cells is due to its MTA-cooperative mechanism.[4] Deletion of the MTAP gene, which is often co-deleted with the tumor suppressor CDKN2A, leads to a build-up of MTA within the cell.[2] MTA is an endogenous partial inhibitor of PRMT5. This compound is designed to bind with high affinity to the PRMT5-MTA complex that is abundant in MTAP-deleted cells, leading to a synergistic inhibition of PRMT5 activity. In MTAP-proficient (wild-type) cells, MTA levels are low, resulting in significantly less formation of the PRMT5-MTA complex and therefore, reduced potency of this compound.[3]
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of PRMT5 by this compound leads to a global reduction in sDMA marks on various protein substrates. This can impact multiple signaling pathways crucial for cancer cell proliferation and survival. Key downstream effects include cell cycle arrest, induction of apoptosis, and modulation of splicing factor activity.[5] Pathways reported to be affected by PRMT5 inhibition include growth factor signaling (e.g., EGFR, FGFR), Wnt/β-catenin, and AKT/mTOR signaling.[5]
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a powder at -20°C. If dissolved in a solvent such as DMSO for stock solutions, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Quantitative Data
The following tables summarize the in vitro potency of this compound in inhibiting the sDMA mark and cell proliferation in an isogenic pair of human colon carcinoma cell lines, HCT116, with and without MTAP knockout (KO).
Table 1: Inhibition of sDMA Formation by this compound
| Cell Line | MTAP Status | IC50 (nM) | Selectivity (Fold) |
| HCT116 MTAP KO | Deleted | 5.4 | >50 |
| HCT116 WT | Wild-Type | 290 |
Data sourced from a 2023 conference abstract.[6]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | MTAP Status | IC50 (µM) |
| HCT116 MTAP KO | Deleted | 0.13 |
| HCT116 WT | Wild-Type | 1.4 |
Data sourced from a 2023 BioWorld article.
Troubleshooting Guide
Problem 1: I am not observing the expected level of growth inhibition in my MTAP-deleted cell line.
-
Possible Cause 1: Incorrect MTAP status of the cell line.
-
Troubleshooting Step: It is crucial to verify the MTAP status of your cell line. This can be done at the genomic level by PCR for the MTAP gene or at the protein level by Western blot for the MTAP protein. An isogenic MTAP wild-type cell line should be used as a negative control.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: The anti-proliferative effects of PRMT5 inhibitors can be slow to manifest. Extend the incubation time with this compound (e.g., 72 to 144 hours) and perform a time-course experiment to determine the optimal treatment duration for your cell model.
-
-
Possible Cause 3: Compound instability or degradation.
-
Troubleshooting Step: Ensure that this compound is stored correctly. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Cell line-specific resistance.
-
Troubleshooting Step: Some cell lines may have intrinsic resistance mechanisms. Confirm PRMT5 expression in your cell line. If possible, test a different MTAP-deleted cell line that has been reported to be sensitive to PRMT5 inhibition as a positive control.
-
Problem 2: My Western blot results for sDMA are inconsistent or show no change after treatment.
-
Possible Cause 1: Suboptimal antibody.
-
Troubleshooting Step: Use a validated antibody that specifically recognizes symmetric dimethylarginine. Check the antibody datasheet for recommended applications and dilutions. It is advisable to test multiple sDMA-specific antibodies.
-
-
Possible Cause 2: Inefficient protein extraction or sample preparation.
-
Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. Ensure complete cell lysis and accurate protein quantification. Boil samples in Laemmli buffer to fully denature proteins before loading on the gel.
-
-
Possible Cause 3: Insufficient drug concentration or treatment time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a decrease in sDMA levels. A reduction in sDMA is a more direct and often earlier pharmacodynamic marker of PRMT5 inhibition than cell death.
-
-
Possible Cause 4: High background on the Western blot.
-
Troubleshooting Step: Optimize your Western blot protocol. This includes blocking the membrane with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least one hour, performing thorough washes between antibody incubations, and using the recommended antibody dilutions.
-
Problem 3: I am observing toxicity in my MTAP wild-type control cells at high concentrations.
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: While this compound is highly selective, off-target effects can occur at high concentrations. Determine the IC50 values in both your MTAP-deleted and wild-type cell lines to establish a therapeutic window. If possible, include an inactive analog of this compound as a negative control to assess non-specific toxicity.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Subsequently, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH) or a total protein stain.
Protocol 3: Determining MTAP Status by Western Blot
-
Sample Preparation: Prepare whole-cell lysates from your cell lines of interest as described in the sDMA Western blot protocol.
-
SDS-PAGE and Transfer: Perform SDS-PAGE and transfer as described above.
-
Antibody Incubation:
-
Block the membrane as described above.
-
Incubate the membrane with a primary antibody specific for MTAP overnight at 4°C.
-
Proceed with washing and secondary antibody incubation as described for the sDMA protocol.
-
-
Analysis: The presence or absence of a band corresponding to the molecular weight of MTAP will indicate the MTAP status of the cell line. Include a known MTAP-positive and MTAP-negative cell line as controls.
Visualizations
References
- 1. JCI Insight - Epigenetic drug screening defines a PRMT5 inhibitor–sensitive pancreatic cancer subtype [insight.jci.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to AZ-PRMT5i-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with AZ-PRMT5i-1, a potent and selective MTAP-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is designed to be particularly effective in MTAP-deficient cancers.[3][4] The deletion of the MTAP gene leads to the accumulation of methylthioadenosine (MTA), which acts as a natural partial inhibitor of PRMT5.[4] this compound exhibits high MTA cooperativity, meaning it binds more potently to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal tissues.[2][3][5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to PRMT5 inhibitors, including potentially this compound, often involves the activation of pro-survival signaling pathways. Key reported mechanisms include the upregulation of:
-
mTOR Signaling: The mTOR pathway is frequently hyperactivated in resistant cells.[6][7]
-
PI3K/AKT Signaling: Activation of the PI3K/AKT pathway is a common escape mechanism.[6][7][8]
-
MAPK/ERK Signaling: Increased signaling through the MAPK/ERK pathway has also been observed in resistant models.[7]
-
p53 Pathway Alterations: Downregulation of p53 signaling or mutations in TP53 can contribute to resistance.[6][9]
-
MUSASHI-2 (MSI2) Expression: The RNA-binding protein MSI2 has been identified as a potential driver of resistance to PRMT5 inhibition in B-cell lymphomas.[9]
Q3: How can I experimentally confirm if my cells have developed resistance?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. A 2- to 5-fold increase in the IC50 value compared to the parental, sensitive cell line is a common indicator of acquired resistance.[6] This can be confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response of this compound on both the suspected resistant and the parental cell lines.
Q4: Does the pharmacodynamic marker, symmetric dimethylarginine (SDMA), change in resistant cells?
In some models of acquired resistance to PRMT5 inhibitors, a reduction in the global levels of SDMA can still be achieved at the original IC50 concentration, even though the cells are no longer sensitive to the drug's anti-proliferative effects.[6] This suggests that the resistance mechanism is downstream of PRMT5 inhibition and involves the activation of alternative survival pathways. Therefore, it is crucial to assess both the pharmacodynamic marker (SDMA) and cell viability to understand the resistance phenotype.
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in my cell line.
This is a primary indication of acquired resistance. The following steps will help you investigate the underlying mechanism.
Troubleshooting Steps:
-
Confirm Resistance Phenotype:
-
Perform a dose-response cell viability assay to accurately determine the fold-change in IC50 between the parental and suspected resistant cells.
-
Culture the resistant cells in the absence of this compound for an extended period (e.g., 1 month) and then re-challenge with the inhibitor to confirm that the resistance is a stable phenotype.[6]
-
-
Investigate Key Resistance Pathways:
-
Western Blot Analysis: Profile the activation status of key signaling proteins.
-
PI3K/AKT/mTOR pathway: Probe for phosphorylated and total levels of AKT, mTOR, and downstream effectors like S6 ribosomal protein.
-
MAPK pathway: Probe for phosphorylated and total levels of ERK1/2.
-
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Analyze the expression of genes associated with resistance, such as those in the mTOR, PI3K, and MAPK pathways, as well as MSI2.[7][9]
-
-
Assess for Genetic Alterations:
-
TP53 Sequencing: Sequence the TP53 gene in both parental and resistant cell lines to identify any acquired mutations.[9]
-
Potential Solutions/Next Steps:
-
Combination Therapy: Based on the identified activated pathway, consider combination therapies. For example, if the mTOR pathway is upregulated, combining this compound with an mTOR inhibitor like rapamycin (B549165) or temsirolimus (B1684623) could restore sensitivity.[6][7] Similarly, PI3K or MEK inhibitors could be tested for synergy.
-
Gene Knockdown: Use shRNA or CRISPR/Cas9 to knock down upregulated genes (e.g., MSI2) in the resistant cells and assess for re-sensitization to this compound.[7]
Issue 2: Inconsistent results in cell viability assays.
Inconsistent results can arise from various experimental factors.
Troubleshooting Steps:
-
Inhibitor Preparation and Storage:
-
Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations, ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Cell Culture Conditions:
-
Maintain consistent cell seeding densities.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Regularly test for mycoplasma contamination.
-
-
Assay Protocol:
Data Presentation
Table 1: Example IC50 Values for PRMT5 Inhibitors in Sensitive and Resistant Mantle Cell Lymphoma (MCL) Cell Lines.
| Cell Line | Status | PRT-382 IC50 (nM) | PRT-808 IC50 (nM) |
| SP53 | Sensitive | ~40 | ~5 |
| SP53 | Resistant | ~200 | ~25 |
| Z-138 | Sensitive | ~20 | ~4 |
| Z-138 | Resistant | ~100 | ~12 |
| REC-1 | Sensitive | ~140 | ~20 |
| REC-1 | Resistant | ~500 | ~90 |
| CCMCL | Sensitive | ~50 | ~8 |
| CCMCL | Resistant | ~250 | ~40 |
Data adapted from studies on PRMT5 inhibitors PRT-382 and its active metabolite PRT-808.[6]
Table 2: Example of Western Blot Target Panel for Investigating Resistance.
| Pathway | Primary Antibody Target | Expected Change in Resistant Cells |
| PRMT5 Activity | Symmetric Di-Methyl Arginine (SDMA) | No significant change at original IC50 |
| PI3K/AKT Signaling | p-AKT (Ser473), Total AKT | Increased p-AKT/Total AKT ratio |
| mTOR Signaling | p-mTOR (Ser2448), Total mTOR | Increased p-mTOR/Total mTOR ratio |
| p-S6 (Ser235/236), Total S6 | Increased p-S6/Total S6 ratio | |
| MAPK Signaling | p-ERK1/2 (Thr202/Tyr204), Total ERK1/2 | Increased p-ERK/Total ERK ratio |
| Loading Control | GAPDH, β-Actin | No change |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines by Drug Escalation
-
Culture the sensitive parental cell line in its recommended growth medium.
-
Initially, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, ensure the cell viability remains above 50-60%.
-
Continue this process until the cells are able to proliferate in the presence of a drug concentration that is 2- to 5-fold higher than the original IC50.
-
Periodically freeze down vials of cells at different stages of the resistance development process.
-
Confirm the stable resistance by culturing the cells in drug-free medium for at least one month before re-assessing the IC50.[6]
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).[10]
-
Incubate the plate for 72 hours (or other optimized time) at 37°C in a humidified CO2 incubator.[10]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for SDMA and Signaling Proteins
-
Treat sensitive and resistant cells with various concentrations of this compound for a specified time (e.g., 6 days).[6]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, anti-p-AKT, anti-β-Actin) overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kb.osu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
Best practices for long-term storage of AZ-PRMT5i-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AZ-PRMT5i-1 stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is important to keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many organic compounds.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q4: Can I store my stock solution at 4°C?
A4: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation of the compound. Short-term storage of a few days may be acceptable, but for long-term stability, -20°C or -80°C is required.
Q5: How many freeze-thaw cycles are acceptable for a stock solution?
A5: To maintain the integrity and efficacy of this compound, it is best to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into smaller, single-use vials is the most effective way to prevent degradation from repeated temperature changes.
Quantitative Data Summary
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium or appropriate assay buffer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Prepare 10 mM Stock Solution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 491.46 g/mol . For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 491.46 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 203.5 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use, sterile, and tightly sealed aliquots (e.g., 10-20 µL per tube).
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
-
Prepare Working Solution:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guide
Q1: My this compound has precipitated out of my stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the solution was not fully dissolved initially or if the storage temperature fluctuated.
-
Solution: Warm the vial to 37°C and vortex vigorously to try and redissolve the compound. If it does not fully redissolve, it is best to discard the aliquot and prepare a fresh stock solution.
-
Prevention: Ensure the compound is completely dissolved when preparing the stock solution. Store aliquots at a stable -80°C and avoid repeated freeze-thaw cycles.
Q2: I am observing cytotoxicity in my cell-based assays that seems unrelated to the inhibitor's activity. What could be the cause?
A2: High concentrations of DMSO can be toxic to cells.[2][3]
-
Troubleshooting:
-
Calculate the final percentage of DMSO in your culture medium. For many cell lines, this should be kept below 0.5%, and for sensitive or primary cells, below 0.1% is recommended.[2]
-
Run a vehicle control experiment with the same final concentration of DMSO to determine the baseline level of cytotoxicity from the solvent alone.
-
If DMSO toxicity is suspected, reduce the final concentration by preparing a more dilute working solution from your stock.
-
Q3: My experimental results are inconsistent between experiments. Could this be related to the inhibitor?
A3: Inconsistent results can arise from degradation of the inhibitor.
-
Troubleshooting:
-
Avoid Freeze-Thaw: Ensure you are using freshly thawed single-use aliquots for each experiment.
-
Check Storage: Confirm that your stock solutions have been stored correctly and are within the recommended stability period.
-
Light and Air Exposure: Minimize the exposure of the stock and working solutions to light and air, as this can cause degradation. Use amber tubes or wrap tubes in foil.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for common issues with this compound.
References
Validation & Comparative
A Comparative Guide: AZ-PRMT5i-1 vs. First-Generation PRMT5 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the second-generation, MTA-cooperative PRMT5 inhibitor, AZ-PRMT5i-1, with first-generation PRMT5 inhibitors. The focus is on the differential efficacy, selectivity, and safety profiles, supported by experimental data, to inform preclinical and clinical research strategies.
Introduction: The Evolution of PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including gene expression, mRNA splicing, and cell cycle regulation. Its overexpression is implicated in numerous cancers, making it a compelling therapeutic target. First-generation PRMT5 inhibitors, while demonstrating anti-tumor activity, have been hampered by a narrow therapeutic index due to on-target toxicities in normal tissues.[1][2] This has spurred the development of next-generation inhibitors like this compound, which leverage a tumor-specific vulnerability to enhance selectivity and improve the safety profile.
Mechanism of Action: A Tale of Two Generations
The fundamental difference between this compound and first-generation inhibitors lies in their mechanism of action and their interaction with the cellular metabolite methylthioadenosine (MTA).
First-Generation PRMT5 Inhibitors: These molecules typically act as either S-adenosylmethionine (SAM)-competitive or SAM-uncompetitive inhibitors.[3][4] They directly target the catalytic site of PRMT5, indiscriminately inhibiting its function in both cancerous and healthy cells. This lack of selectivity is a primary contributor to the dose-limiting toxicities observed in clinical trials, such as anemia and thrombocytopenia.[5][6]
This compound: An MTA-Cooperative Inhibitor: this compound represents a novel class of PRMT5 inhibitors that exhibit MTA cooperativity.[7][8] This mechanism exploits the frequent deletion of the methylthioadenosine phosphorylase (MTAP) gene in many cancers.[9][10] In MTAP-deleted cancer cells, MTA accumulates to high levels. This compound preferentially binds to the PRMT5:MTA complex, stabilizing an inactive conformation of the enzyme.[5][11] This leads to potent and selective inhibition of PRMT5 activity specifically in tumor cells, while sparing normal, MTAP-proficient cells where MTA levels are low.[1][2]
Efficacy and Selectivity: A Quantitative Comparison
The key advantage of this compound lies in its enhanced efficacy and selectivity for MTAP-deleted cancer cells. This is evident in both biochemical and cellular assays.
| Inhibitor Class | Compound | Cell Line Genotype | IC50 (nM) - Proliferation | SDMA Inhibition | Selectivity (MTAP-WT/MTAP-del) |
| Second-Generation | This compound | MTAP-deleted | <10 | Potent Inhibition | >50-fold (SDMA) |
| MTAP-wildtype | - | Minimal Inhibition | |||
| MRTX1719 | MTAP-deleted | 90 | Potent Inhibition | ~24-fold | |
| MTAP-wildtype | 2200 | Minimal Inhibition | |||
| First-Generation | GSK3326595 | MTAP-deleted | 262 | Potent Inhibition | ~1-fold |
| MTAP-wildtype | 286 | Potent Inhibition | |||
| JNJ-64619178 | MTAP-deleted | - | Potent Inhibition | No Selectivity | |
| MTAP-wildtype | - | Potent Inhibition |
Data compiled from multiple sources.[2][8][12][13] Absolute values may vary based on experimental conditions. The data for this compound indicates sub-10 nM potency in MTAP-deleted cells and a greater than 50-fold selectivity margin in a symmetric dimethylarginine (SDMA) assay.[2][13]
In vivo studies further underscore the superior efficacy and safety of this compound. In xenograft and patient-derived xenograft (PDX) models of MTAP-deleted gastric and lung cancers, this compound demonstrated greater than 80% tumor growth inhibition with no apparent toxicity.[2] This was accompanied by dose-dependent inhibition of the pharmacodynamic marker SDMA in the tumors.[2] In contrast, first-generation inhibitors have shown limited objective response rates in clinical trials and are associated with dose-limiting hematological toxicities.[6]
Safety Profile: Sparing Healthy Tissues
A critical differentiator for this compound is its improved safety profile, a direct consequence of its MTA-cooperative mechanism. By selectively targeting cancer cells with a specific biomarker (MTAP deletion), it minimizes the impact on normal, healthy cells.
A study using an in vitro 3D human bone marrow model revealed that this compound has reduced toxicity in erythroid and megakaryocyte cell lineages compared to a first-generation PRMT5 inhibitor.[2] This is a significant advantage, as hematological toxicity has been a major obstacle for the clinical advancement of first-generation inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on publicly available information and standard laboratory practices.
In Vitro PRMT5 Enzyme Activity Assay
This assay measures the ability of an inhibitor to block the methyltransferase activity of recombinant PRMT5.
-
Principle: A radiometric or fluorescence-based assay to quantify the transfer of a methyl group from SAM to a histone peptide substrate.
-
Materials: Recombinant PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, S-adenosyl-L-[methyl-³H]methionine (for radiometric assay) or a suitable fluorescence-based detection system, assay buffer, inhibitor compounds.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a microplate, incubate the PRMT5/MEP50 enzyme with the inhibitor and MTA (for cooperative inhibitors) or vehicle control.
-
Initiate the reaction by adding the histone substrate and radiolabeled or cold SAM.
-
Incubate at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction.
-
For radiometric assays, transfer the reaction mixture to a filter membrane, wash to remove unincorporated [³H]-SAM, and quantify the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol for signal detection.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Symmetric Dimethylarginine (SDMA) Assay
This assay quantifies the level of SDMA, a direct product of PRMT5 activity, in cells following inhibitor treatment.
-
Principle: Western blot or ELISA to detect the levels of SDMA on cellular proteins.
-
Materials: MTAP-wildtype and MTAP-deleted cell lines, cell lysis buffer, primary antibody against SDMA (e.g., anti-SDMA), secondary antibody conjugated to HRP, chemiluminescent substrate, protein quantification assay (e.g., BCA).
-
Procedure (Western Blot):
-
Seed cells and treat with a dose range of the inhibitor for a specified time (e.g., 72 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or total histone H3).
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in an animal model.
-
Principle: Subcutaneous implantation of human cancer cells into immunocompromised mice, followed by treatment with the inhibitor to monitor tumor growth.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), MTAP-deleted human cancer cell line, Matrigel, inhibitor formulation, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor or vehicle daily via oral gavage or another appropriate route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., SDMA levels).
-
3D Human Bone Marrow Toxicity Assay
This assay assesses the potential hematological toxicity of the inhibitor in a more physiologically relevant in vitro model.
-
Principle: A 3D co-culture system that mimics the human bone marrow microenvironment to evaluate the impact of the inhibitor on the viability and differentiation of hematopoietic progenitor cells.
-
Materials: Human bone marrow stromal cells (e.g., HS-5), human CD34+ hematopoietic stem and progenitor cells, 3D scaffold (e.g., AlgiMatrix), specialized culture medium with cytokines, inhibitor compounds.
-
Procedure:
-
Seed stromal cells onto the 3D scaffold and allow them to establish a microenvironment.
-
Add hematopoietic stem and progenitor cells to the co-culture.
-
Treat the 3D cultures with the inhibitor or vehicle control for an extended period (e.g., 14-28 days).
-
At various time points, harvest the cells from the scaffold.
-
Analyze the viability and differentiation of different hematopoietic lineages (e.g., erythroid, myeloid, megakaryocytic) using flow cytometry with lineage-specific markers.
-
Conclusion
This compound and other MTA-cooperative PRMT5 inhibitors represent a significant advancement over first-generation compounds. By exploiting the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition, these next-generation agents offer the potential for improved anti-tumor efficacy, enhanced selectivity, and a wider therapeutic window. The preclinical data for this compound are promising, demonstrating potent and selective activity in MTAP-deleted cancer models with a favorable safety profile. This targeted approach holds the potential to provide a new therapeutic option for a well-defined patient population with a significant unmet medical need. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising new class of PRMT5 inhibitors.
References
- 1. mdanderson.org [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel in vitro 3D model of the human bone marrow to bridge the gap between in vitro and in vivo genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 11. Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of AZ-PRMT5i-1 and other PRMT5 inhibitors in clinical trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of PRMT5 inhibition in oncology is rapidly evolving, with a new generation of inhibitors demonstrating promising preclinical and clinical activity. This guide provides a comparative analysis of AZ-PRMT5i-1, a novel PRMT5 inhibitor, against other prominent PRMT5 inhibitors currently in clinical trials. The focus is on providing a clear comparison of their performance based on available experimental data, alongside detailed methodologies for key experiments to support further research and development.
The Rise of MTA-Cooperative PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its overexpression is linked to poor prognosis in numerous cancers. A significant breakthrough in targeting PRMT5 has been the development of methylthioadenosine (MTA)-cooperative inhibitors. These inhibitors selectively target cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers. This collateral lethality approach offers a wider therapeutic window by sparing healthy tissues.
This compound is a potent and orally bioavailable MTA-cooperative PRMT5 inhibitor.[1][2] It is structurally related to AZD3470, a clinical candidate from AstraZeneca.[2] Preclinical studies have highlighted its significant anti-tumor activity in MTAP-deficient cancer models.[1][3] This guide will compare this compound with other notable PRMT5 inhibitors in clinical development, including both MTA-cooperative and non-cooperative agents.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and other clinical-stage PRMT5 inhibitors, focusing on their in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of PRMT5 Inhibitors
| Inhibitor | Target Class | Cell Line (MTAP Status) | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) |
| This compound | MTA-Cooperative | HCT116 (MTAP-ko) | <10 | >50-fold |
| MRTX1719 | MTA-Cooperative | HCT116 (MTAP-del) | 8-12 | >50-fold |
| Panel (MTAP-del) | 90 (median) | ~24-fold | ||
| Panel (MTAP-WT) | 2200 (median) | |||
| AMG 193 | MTA-Cooperative | HCT116 (MTAP-null) | ~100 | ~40-fold (viability), >100-fold (SDMA) |
| HCT116 (MTAP-WT) | >4000 | |||
| TNG462 | MTA-Cooperative | HAP1 (MTAP-null) | 4 (viability), 0.8 (SDMA) | 45-fold |
| AZD3470 | MTA-Cooperative | - | 5.4 (biochemical) | 37-fold |
| JNJ-64619178 | Non-cooperative | Various | Varies | Not applicable |
| GSK3326595 | Non-cooperative | Z-138 (MCL) | - | Not applicable |
| Panel (MTAP-del) | 262 (median) | ~1.1-fold | ||
| Panel (MTAP-WT) | 286 (median) | |||
| PRT543 | Non-cooperative | Granta-519 (MCL) | 31 | Not applicable |
| SET-2 (AML) | 35 | Not applicable | ||
| HACC2A (ACC) | 25 | Not applicable | ||
| UFH2 (ACC) | 38 | Not applicable | ||
| PRT811 | Non-cooperative | Brain cancer cell lines | 29-134 (viability), 7-40 (SDMA) | Not applicable |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Model (Cell Line, Type) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Gastric & Lung (Xenograft & PDX, MTAP-del) | Oral, Dose-dependent | >80% |
| MRTX1719 | HCT116 (Colon, MTAP-del) | 50 & 100 mg/kg q.d., oral | Significant TGI |
| LU99 (Lung, MTAP-del) | 12.5-100 mg/kg, oral | Dose-dependent TGI | |
| AMG 193 | HCT116 (Colon, MTAP-del) | Oral, Dose-dependent | Substantial TGI |
| AZD3470 | 93 PDX models (various, MTAP-null) | 100 mg/kg b.i.d., oral | ≥80% in 59% of models |
| JNJ-64619178 | SCLC, NSCLC, AML, NHL (Xenografts) | 1-10 mg/kg q.d., oral | Up to 99% |
| GSK3326595 | Z-138 (MCL) | 50-100 mg/kg b.i.d. or 200 mg/kg q.d. | 88-106% |
| PRT543 | Various (MCL, AML, SCLC, Bladder) | Oral, well-tolerated doses | Significant TGI |
| ACC (PDX) | - | 34-108% | |
| PRT811 | U-87 MG (GBM, subcutaneous) | 20 & 30 mg/kg q.d., oral | 91% and 100% |
Table 3: Clinical Trial Status of PRMT5 Inhibitors
| Inhibitor | Development Stage | Target Population | Clinical Trial Identifier(s) |
| AZD3470 | Phase 1/2 | MTAP-deficient solid tumors and hematological malignancies | NCT06130553, NCT06137144 |
| MRTX1719 | Phase 1/2 | MTAP-deleted solid tumors | NCT05245500 |
| AMG 193 | Phase 1/2 | MTAP-null solid tumors | NCT05094336 |
| TNG462 | Phase 1/2 | MTAP-deleted solid tumors | NCT05732831 |
| JNJ-64619178 | Phase 1 | Advanced solid tumors, NHL, lower-risk MDS | NCT03573310 |
| GSK3326595 | Phase 1/2 | Myeloid neoplasms, solid tumors, NHL | NCT03614728, NCT02783300 |
| PRT543 | Phase 1 | Advanced solid tumors and hematological malignancies | NCT03886831 |
| PRT811 | Phase 1 | Advanced solid tumors, CNS lymphoma, recurrent high-grade glioma | NCT04089449 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the characterization of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PRMT5. A common method is a scintillation proximity assay (SPA).
-
Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by the PRMT5/MEP50 complex.
-
Protocol Outline:
-
The PRMT5/MEP50 enzyme complex is incubated with the test inhibitor at various concentrations.
-
A reaction mixture containing a biotinylated peptide substrate (e.g., a histone H4-derived peptide) and [³H]-SAM is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) in close proximity, which generates a detectable signal.
-
The signal is measured using a scintillation counter. The IC50 value is calculated from the dose-response curve.
-
Cellular Symmetric Dimethylarginine (SDMA) Assay
This assay quantifies the level of symmetric dimethylarginine, a specific product of PRMT5 activity, within cells to assess the on-target effect of an inhibitor.
-
Principle: An antibody-based detection method, such as an in-cell western or immunofluorescence, is used to measure the levels of SDMA on cellular proteins.
-
Protocol Outline (In-Cell Western):
-
Cancer cells (e.g., HCT116 MTAP-deleted and wild-type) are seeded in multi-well plates and treated with the PRMT5 inhibitor at various concentrations for a specified duration (e.g., 72-96 hours).
-
Cells are fixed and permeabilized.
-
A primary antibody specific for SDMA is added and incubated.
-
A fluorescently labeled secondary antibody is then added.
-
A DNA stain (for normalization) is also applied.
-
The fluorescence intensity for both SDMA and DNA is measured using an imaging system.
-
The SDMA signal is normalized to the DNA signal, and IC50 values are determined from the dose-response curves.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Protocol Outline:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 5-10 days) to allow for effects on cell proliferation, the CellTiter-Glo® reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) or IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the PRMT5 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
-
Protocol Outline:
-
Human cancer cells (e.g., from a cell line or a patient-derived xenograft) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The PRMT5 inhibitor is administered orally at different dose levels and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., SDMA levels).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: PRMT5 signaling pathway and mechanisms of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Conclusion
The development of PRMT5 inhibitors, particularly MTA-cooperative molecules like this compound, represents a significant advancement in precision oncology. These agents demonstrate potent and selective anti-tumor activity in preclinical models of MTAP-deficient cancers. The comparative data presented in this guide highlights the varying potency and selectivity profiles among the different clinical-stage inhibitors. While MTA-cooperative inhibitors show a clear advantage in selectively targeting MTAP-deleted cells, non-cooperative inhibitors also exhibit potent anti-cancer effects across a broader range of cancer types. The ongoing clinical trials will be crucial in determining the therapeutic potential and safety of these promising new agents in patients. This guide serves as a valuable resource for researchers to understand the current landscape of PRMT5 inhibition and to inform future drug development efforts in this exciting field.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
AZ-PRMT5i-1: A Comparative Guide to a Novel MTAP-Selective PRMT5 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo correlation of the anti-tumor activity of AZ-PRMT5i-1, a potent and orally bioavailable MTAP-selective PRMT5 inhibitor. The performance of this compound is objectively compared with other notable PRMT5 inhibitors, supported by experimental data to inform preclinical and clinical research strategies.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in multiple cellular processes, and its overexpression is implicated in various cancers. This compound is a next-generation, MTAP-selective PRMT5 inhibitor that demonstrates high potency and selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in approximately 15% of all cancers. This targeted approach aims to enhance the therapeutic window by sparing normal tissues. This guide presents a comparative analysis of this compound with other PRMT5 inhibitors, highlighting its promising preclinical anti-tumor profile.
Comparative In Vitro Anti-Tumor Activity
This compound exhibits potent and selective inhibition of cell proliferation and PRMT5-mediated symmetric dimethylarginine (SDMA) modification in MTAP-deleted cancer cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PRMT5 inhibitors in various cancer cell lines.
| Inhibitor | Target | Cell Line | Genotype | IC50 (Antiproliferative) | IC50 (SDMA Inhibition) | MTA Cooperativity |
| This compound | PRMT5 | HCT116 | MTAP KO | 0.13 µM[1] | 0.0028 µM[1] | >50-fold[2][3] |
| HCT116 | MTAP WT | 1.4 µM[1] | 0.071 µM[1] | |||
| AMG 193 | PRMT5 | HCT116 | MTAP-deleted | <100 nmol/L | Potent Inhibition | Yes |
| Various | MTAP-deleted | Preferential activity | - | |||
| JNJ-64619178 | PRMT5 | NCI-H520 | - | 0.4 nM | - | No |
| HCC-78 | - | - | - | |||
| NCI-H1048 | - | - | - | |||
| A427 | - | 1.9 nM | - | |||
| Z-138 | - | - | EC50: 2-160 nM | No | ||
| GSK3326595 | PRMT5 | Various | - | - | - | No |
Comparative In Vivo Anti-Tumor Efficacy
This compound demonstrates robust anti-tumor activity in preclinical xenograft models of MTAP-deleted cancers. The table below compares the in vivo efficacy of this compound with other PRMT5 inhibitors, as measured by tumor growth inhibition (TGI).
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Gastric & Lung Xenografts/PDX (MTAP-deleted) | Oral, dose-dependent | >80%[4] |
| AMG 193 | HCT116 Xenograft (MTAP-deleted) | Oral, daily | Dose-dependent |
| JNJ-64619178 | SCLC, NSCLC, AML, NHL Xenografts | 1-10 mg/kg, oral, daily | Up to 99%[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: PRMT5 signaling pathway in cancer and points of therapeutic intervention.
Caption: General workflow for in vitro and in vivo evaluation of PRMT5 inhibitors.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of PRMT5 inhibitors in culture medium. Replace the medium in the 96-well plates with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Treat cells with PRMT5 inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA (e.g., anti-SDMA, clone D4H5) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the SDMA signal to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., HCT116 MTAP KO) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PRMT5 inhibitors (e.g., by oral gavage) at the desired doses and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Conclusion
This compound is a highly potent and selective MTAP-cooperative PRMT5 inhibitor with significant anti-tumor activity in preclinical models of MTAP-deleted cancers. Its selectivity for MTAP-deficient cells offers a potential for an improved therapeutic index compared to non-selective PRMT5 inhibitors. The data presented in this guide supports the continued investigation of this compound as a promising targeted therapy for patients with MTAP-deleted solid tumors. Further clinical studies are warranted to fully elucidate its safety and efficacy profile in this patient population.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Novel MTA-Cooperative PRMT5 Inhibitors: AZ-PRMT5i-1 and MRTX1719
In the rapidly evolving landscape of precision oncology, two promising drug candidates, AZ-PRMT5i-1 and MRTX1719, have emerged as potent and selective inhibitors of protein arginine methyltransferase 5 (PRMT5). Both agents employ a sophisticated, next-generation mechanism of action, exhibiting methylthioadenosine (MTA)-cooperative inhibition to selectively target cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion. This collateral vulnerability provides a unique therapeutic window to spare normal tissues while effectively treating a significant subset of human cancers. This guide offers a detailed, data-driven comparison of this compound and MRTX1719 for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy of Synthetic Lethality
Both this compound and MRTX1719 are designed to exploit the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.[1][2][3][4] Deletion of the MTAP gene, which occurs in approximately 10-15% of human cancers, leads to the accumulation of MTA.[5][6] MTA is an endogenous partial inhibitor of PRMT5.[3] this compound and MRTX1719 are MTA-cooperative inhibitors, meaning they preferentially bind to and inhibit the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells.[1][2][7][8][9][10][11][12][13] This mechanism leads to a highly selective anti-tumor effect in MTAP-deficient tumors while having minimal impact on normal, MTAP-proficient cells, thereby promising a wider therapeutic index compared to first-generation, non-selective PRMT5 inhibitors.[1][14]
Preclinical Performance: A Comparative Overview
Both molecules have demonstrated compelling preclinical activity, showcasing potent and selective inhibition of PRMT5 in MTAP-deleted cancer models.
In Vitro Potency and Selectivity
| Parameter | This compound | MRTX1719 |
| Cellular Potency | Sub-10 nM in MTAP-deficient cells[10][11] | Potent inhibition of PRMT5-dependent activity[2][15] |
| MTA Cooperativity | >50-fold[10][11] | >70-fold selectivity in HCT116 MTAPdel vs WT cells[2][15] |
| SDMA Inhibition Selectivity (MTAP-null vs WT) | 54-fold margin[14][16] | >70-fold selectivity[2][15] |
In Vivo Efficacy
Both inhibitors have shown significant tumor growth inhibition in various MTAP-deleted xenograft and patient-derived xenograft (PDX) models.
| Model Type | This compound | MRTX1719 |
| Xenograft/PDX Models | >80% tumor growth inhibition in gastric and lung models[14][16] | Marked anti-tumor activity, including regression, across lung, pancreatic, and mesothelioma models[17][18] |
| Pharmacodynamic Marker (SDMA) Inhibition | Dose-dependent inhibition observed in treated tumors[14][16] | Dose-dependent inhibition of PRMT5-dependent SDMA modification in tumors[2][15] |
| Tolerability | No apparent toxicity in preclinical models[14][16] | Well-tolerated at effective doses in preclinical models[2][15] |
Clinical Development and Safety Profile
MRTX1719 is currently in a first-in-human Phase I/II clinical trial (NCT05245500) for patients with advanced solid tumors harboring MTAP gene deletions.[2][19][20][21] Early results from this study have been promising, demonstrating a favorable safety profile and early signs of clinical activity.[22] Objective responses have been observed in patients with various MTAP-deleted cancers, including melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[2][15] Notably, MRTX1719 has not been associated with the dose-limiting toxicities, such as thrombocytopenia, anemia, or neutropenia, that were observed with first-generation PRMT5 inhibitors.[17][18]
This compound, and its clinical candidate counterpart AZD3470, are also progressing towards clinical evaluation.[13][23] Preclinical data from a 3D human bone marrow model suggests that this compound has reduced toxicity in erythroid and megakaryocyte cell lineages compared to a first-generation PRMT5 inhibitor, further supporting the potential for an improved safety profile.[14][16] A Phase I/IIa study of AZD3470 in patients with MTAP deficient advanced/metastatic solid tumors is underway (NCT05245500).[24]
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 by these novel agents has profound effects on various cellular processes that are critical for cancer cell survival and proliferation.
Caption: PRMT5 signaling and inhibition pathway.
Caption: Typical experimental workflow for evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of PRMT5 inhibitors.
Cell Viability/Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
-
Methodology: MTAP wild-type and isogenic MTAP-deleted cell lines are seeded in 96-well plates and treated with a dose range of the inhibitor for a specified period (e.g., 72 hours). Cell viability is assessed using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Western Blotting for Symmetric Dimethylarginine (SDMA)
-
Objective: To measure the pharmacodynamic effect of the inhibitors on the PRMT5-mediated methylation of its substrates.
-
Methodology: Cells or tumor lysates are collected after treatment with the inhibitor. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SDMA. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence. The intensity of the SDMA signal is normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of target engagement.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with human cancer cells harboring an MTAP deletion. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., SDMA western blotting).
Conclusion
Both this compound and MRTX1719 represent a significant advancement in the targeted therapy of MTAP-deleted cancers. Their MTA-cooperative mechanism of action provides a highly selective and potent means of inhibiting PRMT5 in tumor cells while sparing normal tissues. Preclinical data for both compounds are robust, demonstrating significant anti-tumor activity and a favorable safety profile. MRTX1719 has shown early promise in clinical trials, with objective responses and good tolerability. As this compound (and its clinical counterpart AZD3470) progresses through clinical development, it will be crucial to continue monitoring the comparative efficacy and safety of these next-generation PRMT5 inhibitors. The data presented in this guide underscores the immense potential of this therapeutic strategy for a well-defined patient population with a clear biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. drughunter.com [drughunter.com]
- 14. researchgate.net [researchgate.net]
- 15. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 18. marketscreener.com [marketscreener.com]
- 19. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Clinical Trials [bmsclinicaltrials.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
- 22. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 23. researchgate.net [researchgate.net]
- 24. A study of AZD3470, a PRMT5 inhibitor, in patients with MTAP deficient advanced/metastatic solid tumors [astrazenecaclinicaltrials.com]
A Comparative Analysis of the Therapeutic Index of AZ-PRMT5i-1 and Non-Selective PRMT5 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that offer enhanced efficacy while minimizing off-target toxicities. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. However, the clinical advancement of first-generation, non-selective PRMT5 inhibitors has been hampered by a narrow therapeutic index, primarily due to on-target hematological toxicities.[1][2][3][4] This has spurred the development of next-generation inhibitors with improved safety profiles.
This guide provides a comprehensive comparison of the therapeutic index of AZ-PRMT5i-1, a novel, orally active, and MTAP-selective PRMT5 inhibitor, with that of non-selective PRMT5 inhibitors.[5][6][7] this compound is designed to exploit the metabolic vulnerability of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in many cancers.[1][2] This selectivity is hypothesized to widen the therapeutic window by sparing normal, MTAP-proficient tissues.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior therapeutic index of this compound compared to non-selective PRMT5 inhibitors.
Table 1: In Vitro Efficacy and Selectivity in Isogenic HCT116 Cell Lines
| Compound | Target Selectivity | HCT116 MTAP-/- IC50 (nM) (Cell Viability) | HCT116 MTAP+/+ IC50 (nM) (Cell Viability) | Selectivity Fold-Change (MTAP+/+ vs MTAP-/-) |
| This compound | MTAP-Selective | Sub-10 | Not Reported | >50-fold (MTA Cooperativity) |
| Non-Selective PRMT5i (e.g., GSK3326595, JNJ-64619178) | Non-Selective | Not Reported | Not Reported | ~1 |
Data compiled from publicly available preclinical data. Specific IC50 values for non-selective inhibitors in this direct comparison are not consistently reported in the same format, but their lack of selectivity is a key characteristic.
Table 2: In Vitro Hematological Toxicity
| Compound | Assay | IC50 (nM) in Human Hematopoietic Cells | Therapeutic Window (Hematological IC50 / MTAP-/- IC50) |
| This compound | 3D Human Bone Marrow Model | Reduced toxicity in erythroid and megakaryocyte lineages compared to a first-generation PRMT5 inhibitor.[1][2] | Significantly wider than non-selective inhibitors. |
| Non-Selective PRMT5i | 3D Human Bone Marrow Model | Dose-dependent toxicity. | Narrow. |
Table 3: In Vivo Efficacy and Toxicity in Xenograft Models
| Compound | Model | Efficacy | Observed Toxicity |
| This compound | MTAP-deleted gastric and lung xenografts and PDX models | >80% tumor growth inhibition (dose-dependent).[1][2] | No apparent toxicity.[1][2] |
| Non-Selective PRMT5i | Various xenograft models | Tumor growth inhibition. | Dose-limiting hematological toxicities observed in clinical trials.[3][4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the data presented, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: PRMT5 signaling and points of inhibitor intervention.
Caption: Workflow for evaluating PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PRMT5 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Isogenic HCT116 human colorectal carcinoma cell lines (MTAP+/+ and MTAP-/-).
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS).
-
96-well clear bottom white plates.
-
PRMT5 inhibitors (this compound, non-selective inhibitors).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed HCT116 MTAP+/+ and MTAP-/- cells in 96-well plates at a density of 1,000-2,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the PRMT5 inhibitors in complete culture medium.
-
Treat the cells with a range of inhibitor concentrations for 5 days.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using non-linear regression.
Symmetric Dimethylarginine (SDMA) Inhibition Assay (Western Blot)
Objective: To assess the target engagement and inhibitory activity of PRMT5 inhibitors by measuring the levels of SDMA, a product of PRMT5 enzymatic activity.
Materials:
-
Isogenic HCT116 cell lines.
-
PRMT5 inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-SDMA, anti-Vinculin or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat HCT116 cells with various concentrations of PRMT5 inhibitors for 72 hours.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities and normalize the SDMA signal to the loading control to determine the IC50 for SDMA inhibition.
3D Human Bone Marrow Toxicity Assay
Objective: To evaluate the hematological toxicity of PRMT5 inhibitors on different hematopoietic lineages in a more physiologically relevant 3D culture system.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells.
-
3D bone marrow culture system (e.g., co-culture with mesenchymal stromal cells on a scaffold).
-
Hematopoietic growth factors and cytokines to support lineage-specific differentiation (erythroid, myeloid, megakaryocytic).
-
PRMT5 inhibitors.
-
Flow cytometer.
-
Antibodies for lineage-specific markers (e.g., CD71/CD235a for erythroid, CD11b/CD15 for myeloid, CD41/CD61 for megakaryocytic).
Procedure:
-
Establish the 3D bone marrow co-culture system.
-
Add CD34+ cells to the culture.
-
Treat the cultures with a range of PRMT5 inhibitor concentrations for 28 days, with periodic media changes containing fresh inhibitor.
-
At the end of the culture period, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against lineage-specific markers.
-
Analyze the cell populations by flow cytometry to quantify the number of viable cells in each lineage.
-
Determine the IC50 for toxicity for each lineage by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Tumor Growth Inhibition and Toxicity Study
Objective: To assess the anti-tumor efficacy and in vivo toxicity of PRMT5 inhibitors in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
MTAP-deleted cancer cell line (e.g., gastric or lung).
-
PRMT5 inhibitors formulated for oral administration.
-
Calipers for tumor measurement.
-
Balance for monitoring body weight.
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the PRMT5 inhibitors orally at predetermined doses and schedules.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excised tumors can be used for pharmacodynamic analysis (e.g., SDMA levels by western blot).
Conclusion
The preclinical data strongly suggest that this compound possesses a significantly improved therapeutic index compared to non-selective PRMT5 inhibitors. Its MTAP-selective mechanism of action allows for potent inhibition of tumor growth in MTAP-deficient cancers while sparing normal tissues, particularly the bone marrow. This translates to a wider therapeutic window, potentially enabling more effective and safer clinical application. Further clinical investigation is warranted to confirm these promising preclinical findings.
References
- 1. benchchem.com [benchchem.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZ-PRMT5i-1's Mechanism of Action Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor AZ-PRMT5i-1 with genetic approaches for validating the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to objectively evaluate and select the most appropriate methods for their studies.
Introduction to PRMT5 and the Role of this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.
This compound is a potent and orally active inhibitor of PRMT5.[1] A key feature of this compound is its methylthioadenosine (MTA)-cooperative mechanism of action, which confers selectivity for cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3] MTAP-deficient tumors accumulate MTA, which binds to PRMT5 and enhances the binding and inhibitory activity of this compound.[4][3] This targeted approach aims to spare normal tissues, potentially leading to an improved therapeutic window.
Genetic methods, such as siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the PRMT5 gene, provide a direct way to study the effects of PRMT5 loss of function. These genetic tools are invaluable for validating the on-target effects of small molecule inhibitors like this compound and for dissecting the specific roles of PRMT5 in cellular pathways.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative effects of PRMT5 inhibition through both pharmacological (using this compound or similar inhibitors) and genetic approaches. This data is compiled from various studies to provide a comparative overview.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Parameter | This compound / MTA-Cooperative Inhibitors | PRMT5 siRNA/shRNA | PRMT5 CRISPR Knockout | References |
| Cell Line | HCT116 MTAP-KO | HepG2, Bel-7404 | MTAP isogenic pair | [5] |
| IC50 / Effect | 5.4 nM | Significant decrease in proliferation | 54-fold greater inhibition in MTAP-null vs WT | [2][5] |
| Tumor Growth Inhibition (in vivo) | >80% in MTAP-deleted xenografts | - | - | [4] |
Table 2: Comparison of Effects on Apoptosis and Cell Cycle
| Parameter | PRMT5 Inhibitors (General) | PRMT5 siRNA/shRNA | PRMT5 CRISPR Knockout | References |
| Apoptosis | Induction of apoptosis | Increased apoptosis | - | [5][6] |
| Cell Cycle | G1 or G2/M arrest (cell line dependent) | G0/G1 or G2/M arrest | Cell cycle arrest | [5][7] |
Table 3: Comparison of Effects on PRMT5 Activity and Downstream Targets
| Parameter | This compound / MTA-Cooperative Inhibitors | PRMT5 siRNA/shRNA | PRMT5 CRISPR Knockout | References |
| Symmetric Dimethylarginine (SDMA) Levels | Potent, dose-dependent inhibition | Significant reduction | Potent inhibition in MTAP-null cells | [4][5] |
| Downstream Target Gene Expression | Modulation of genes involved in cell cycle and apoptosis (e.g., p53, Cyclin D1) | Regulation of genes like p53, c-myc, Bcl2 | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT/MTS)
Objective: To determine the dose-dependent effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PRMT5 and SDMA
Objective: To assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) marks on target proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-SDMA, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or transfect with PRMT5 siRNA.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound or genetic inhibition of PRMT5.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
PRMT5 Knockdown using siRNA
Objective: To specifically reduce the expression of PRMT5 protein.
Materials:
-
Validated PRMT5 siRNA sequences (e.g., Target sequence: CCGCTATTGCACCTTGGAA) and a non-targeting control siRNA.[8]
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cells seeded in antibiotic-free medium
Procedure:
-
One day before transfection, seed cells to achieve 50-70% confluency on the day of transfection.
-
Dilute siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours before harvesting for downstream analysis (e.g., Western blot, cell viability assay).
PRMT5 Knockout using CRISPR-Cas9
Objective: To permanently disrupt the PRMT5 gene.
Materials:
-
Lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting PRMT5 (e.g., from the GeCKO v2 library).[9]
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cells for transduction
-
Puromycin for selection
Procedure:
-
Design and clone a gRNA sequence targeting an early exon of the PRMT5 gene into a lentiviral vector.
-
Produce lentivirus by co-transfecting HEK293T cells with the gRNA vector and packaging plasmids.
-
Transduce target cells with the lentivirus.
-
Select for successfully transduced cells using puromycin.
-
Validate knockout by Western blot (for loss of PRMT5 protein) and sequencing of the genomic locus to confirm indel mutations.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its validation.
Caption: PRMT5 signaling and the MTA-cooperative inhibition by this compound.
Caption: Experimental workflow for the cross-validation of this compound.
Caption: Logical framework for validating the mechanism of action.
Conclusion
References
- 1. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gi.cebitec.uni-bielefeld.de [gi.cebitec.uni-bielefeld.de]
A Comparative Safety Profile Analysis: AZ-PRMT5i-1 vs. PF-06939999
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of two distinct Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: AZ-PRMT5i-1 and PF-06939999. While both compounds target the same enzyme, their differing mechanisms of action and stages of development result in distinct safety and tolerability profiles. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
This compound is a next-generation, methylthioadenosine (MTA)-cooperative PRMT5 inhibitor designed for selectivity toward MTAP-deleted cancers.[1][2][3][4] This "MTAP-selective" approach aims to spare healthy, MTAP-proficient tissues, thereby widening the therapeutic window and reducing on-target toxicities.[1][4] Preclinical data suggests a favorable safety profile with reduced hematological toxicity compared to first-generation PRMT5 inhibitors.[1]
PF-06939999 is a first-generation, potent, and selective small-molecule inhibitor of PRMT5.[5][6][7][8] Having progressed to Phase I clinical trials, its safety profile in humans has been characterized, with hematological toxicities being the most common treatment-related adverse events.[5][6][7][9][10]
Quantitative Safety Data Comparison
The following table summarizes the key safety findings for this compound and PF-06939999. It is crucial to note that the data for this compound is derived from preclinical studies, while the data for PF-06939999 is from a Phase I human clinical trial. A direct comparison of adverse event frequencies is therefore not appropriate.
| Feature | This compound | PF-06939999 |
| Development Stage | Preclinical[1][2][11] | Phase I Clinical Trial[5][6][7][9] |
| Mechanism of Action | MTA-cooperative PRMT5 inhibitor, selective for MTAP-deleted tumors[1][2][3][4] | Selective small-molecule inhibitor of PRMT5[5][6][7][8] |
| Reported Toxicities | Preclinical: - No apparent toxicity in xenograft and PDX models.[1] - Reduced toxicity in erythroid and megakaryocyte cell lineages in a 3D human bone marrow model compared to a first-generation PRMT5 inhibitor.[1] | Clinical (Phase I): - Most Common Treatment-Related Adverse Events (TRAEs) (≥20%): Anemia (43%), Thrombocytopenia (32%), Dysgeusia (29%), Nausea (29%), Fatigue (29%).[9][10] - Grade ≥3 TRAEs: Anemia (25%), Thrombocytopenia (21%).[10] - Dose-Limiting Toxicities (DLTs): Thrombocytopenia, Anemia, Neutropenia.[5][6][7][9] |
| Therapeutic Index | Potentially improved due to MTAP selectivity.[1][4] | Narrow, limited by on-target hematological toxicity.[4] |
Experimental Protocols
This compound: Preclinical Safety Assessment
-
In Vitro Hematological Toxicity: A 28-day, 3D human bone marrow model was utilized to assess toxicity in erythroid and megakaryocyte cell lineages.[1] This model allows for the evaluation of the inhibitor's impact on different hematopoietic cell developments.
-
In Vivo Toxicity: Assessed in xenograft and patient-derived xenograft (PDX) models of gastric and lung cancer.[1] General health monitoring and pathological examination of tissues were likely performed to identify any signs of toxicity.
PF-06939999: Phase I Clinical Trial
-
Study Design: A dose-escalation and expansion trial (NCT03854227) in patients with selected advanced or metastatic solid tumors.[5][6][7]
-
Safety and Tolerability Assessment: Primary objectives included the evaluation of dose-limiting toxicities (DLTs), adverse events (AEs), and laboratory abnormalities.[10] AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacodynamics: Changes in plasma levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity, were measured to assess target engagement.[5][6][7][10]
PRMT5 Signaling Pathway and Therapeutic Intervention
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[12][13] This post-translational modification plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[12][13][14] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers.[1][12][14]
Caption: Overview of the PRMT5 signaling pathway and points of therapeutic inhibition.
Conclusion
This compound and PF-06939999 represent two different approaches to targeting PRMT5 for cancer therapy. PF-06939999 has provided valuable clinical data on the safety profile of PRMT5 inhibition in humans, highlighting hematological toxicities as a key challenge. This compound, with its MTAP-selective mechanism, holds the promise of an improved safety profile by selectively targeting cancer cells and sparing healthy tissues. Further clinical development of this compound will be crucial to validate if this preclinical promise translates into a safer and more effective therapeutic option for patients with MTAP-deleted cancers. Researchers should consider the distinct safety profiles when designing future studies and combination therapies involving PRMT5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PRMT5 function and targeting in cancer [cell-stress.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ-PRMT5i-1
For Research Use Only. Not for use in humans or animals.
This document provides essential safety and logistical information for the proper handling and disposal of AZ-PRMT5i-1, a potent and selective PRMT5 inhibitor.[1][2] The guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory standards.
Disclaimer: As of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound has not been identified. The following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting.[3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulatory requirements.
I. Pre-Disposal Safety and Handling
Before beginning any procedure that will generate waste, ensure all necessary safety measures are in place. Given that many kinase inhibitors can possess cytotoxic properties, handling this compound requires appropriate personal protective equipment (PPE) and engineering controls.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization and work is not performed in a certified chemical fume hood, use appropriate respiratory protection.[4]
All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Classification and Segregation
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. All waste contaminated with this compound must be classified as hazardous chemical waste.[3][4]
Table 1: this compound Waste Stream Classification
| Waste Stream | Description | Container Type |
| Solid Waste | Unused or expired neat compound, contaminated PPE (gloves, wipes), and labware (e.g., weigh boats, microfuge tubes). | Sealable, compatible plastic or glass container clearly labeled for solid hazardous waste.[3][4] |
| Liquid Waste | Unused stock solutions, working solutions, and solvents used for rinsing contaminated glassware. | Sealable, compatible plastic or glass container with a tightly fitting cap, designated for liquid hazardous waste.[3][4] |
| Sharps Waste | Contaminated needles, syringes, pipette tips, or any other item that can puncture skin. | Puncture-resistant sharps container clearly labeled as hazardous waste.[4] |
Key Principle: Do not mix this compound waste with other incompatible waste streams.[5]
III. Step-by-Step Disposal Procedures
Follow this procedural guidance for the safe disposal of different forms of this compound waste.
Step 1: Waste Collection
-
Solid Waste:
-
Carefully place all solid materials contaminated with this compound into the designated solid hazardous waste container.
-
This includes items such as non-reusable PPE and disposable labware.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any "empty" container, in a designated liquid hazardous waste container.[3]
-
Ensure the container is made of a compatible material and is kept securely closed when not in use.
-
-
Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Step 2: Container Labeling
Proper labeling is critical for safety and compliance. All waste containers must be clearly and accurately labeled.
-
Affix a "Hazardous Waste" label to each container.
-
Write the full chemical name: "this compound" .
-
List all chemical constituents, including solvents (e.g., DMSO, ethanol) and their approximate concentrations.
-
Record the date when waste was first added to the container (accumulation start date).
Step 3: Storage of Waste
-
Store all hazardous waste containers in a designated, secure secondary containment area.
-
This area should be well-ventilventilated and away from general laboratory traffic to prevent accidental spills or exposure.[3]
Step 4: Arranging for Final Disposal
-
The primary and required method for disposal is through an approved hazardous waste management facility.
-
Follow your institution's specific procedures to request a chemical waste pickup from your EHS department.[5]
-
Never dispose of this compound down the drain or in the regular trash.
IV. Handling of "Empty" Containers
Under regulations like the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous chemical is not considered "empty" until specific conditions are met.
-
Initial Rinse: The first solvent rinse of a container that held this compound must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: For acutely hazardous waste, a "triple rinse" procedure is often required. The rinsate from this process must also be collected as hazardous waste.[6]
-
Final Disposal of Container: After thorough rinsing, deface or remove the original label to prevent misuse. The now "empty" container can typically be disposed of as non-hazardous waste according to your institution's guidelines.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling AZ-PRMT5i-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of AZ-PRMT5i-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, it should be handled as a hazardous compound. The following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, aerosols, and solid particulates. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a disposable lab coat | To prevent skin contact. Double-gloving provides an extra layer of protection. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., P100) | Recommended when handling the powdered form to prevent inhalation of fine particles. |
| Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills. |
II. Operational Plan: Safe Handling and Storage
A. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Solutions should also be prepared and handled in a well-ventilated area, preferably a chemical fume hood.
B. Handling Procedures:
-
Weighing: Tare a tared weigh boat inside the chemical fume hood. Carefully add the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder within the fume hood. Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
Storage: Store this compound as a solid at room temperature in the continental US; however, specific storage conditions may vary elsewhere and the Certificate of Analysis should be consulted.[1] Solutions should be stored at -20°C or -80°C, depending on the solvent and desired stability. Protect from light.
C. Spill Management:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small powder spills, carefully cover with damp paper towels to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Wearing appropriate PPE, collect the contained spill material using a scoop or other appropriate tools and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.
III. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, lab coats, weigh boats, and pipette tips. Collect in a designated, leak-proof hazardous waste container labeled "Hazardous Waste" and "this compound Solid Waste". |
| Liquid Waste | Includes unused solutions and solvent rinsates. Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible. |
| Sharps Waste | Includes needles and syringes. Dispose of in a designated sharps container that is puncture-resistant and leak-proof. |
Decontamination of Labware: Glassware and other reusable equipment should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
IV. Quantitative Data Summary
This compound is a potent, orally active, and MTAP-selective PRMT5 inhibitor.[1] It demonstrates high MTA cooperativity, making it particularly effective in MTAP-deficient cancers.[1][2]
| Parameter | Value/Observation | Cell Context |
| Cell Potency | Sub-10 nM | MTAP-deficient preclinical cancer models[2] |
| MTA Cooperativity | >50-fold | Not specified[2] |
| SDMA Inhibition | 54-fold greater inhibition in MTAP-null tumors compared to MTAP wildtype | MTAP CRISPR KO isogenic pair[3] |
| In Vivo Efficacy | Strong dose-dependent efficacy (>80% tumor growth inhibition) | MTAP-deleted xenograft and PDX models (gastric and lung)[3] |
V. Signaling Pathway in MTAP-Deficient Cancer
This compound exhibits a synthetic lethal interaction in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] The deletion of MTAP leads to an accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[4] this compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to a more potent and selective inhibition of PRMT5 in these cancer cells while sparing normal tissues.[5]
VI. Experimental Workflow: Evaluating this compound
This workflow outlines key experiments to assess the efficacy and mechanism of action of this compound.
A. In Vitro Experimental Protocols
-
Cell Viability Assay (MTS Assay):
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of MTAP-deficient and proficient cancer cells.
-
Method:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate IC50 values.
-
-
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA):
-
Objective: To confirm target engagement by measuring the inhibition of PRMT5's methyltransferase activity.
-
Method:
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SDMA-containing proteins, followed by a secondary antibody.
-
Visualize bands and quantify the reduction in SDMA signal relative to a loading control (e.g., GAPDH or β-actin).
-
-
B. In Vivo Experimental Protocol
-
Tumor Xenograft Study:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
-
Method:
-
Implant MTAP-deficient human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at various doses daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for SDMA).
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and In Vivo Efficacy of this compound, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
